6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-methylpyrido[1,2-a]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-7-3-2-4-8-10-9(12)5-6-11(7)8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVOALIRSDLWJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=O)C=CN12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00617819 | |
| Record name | 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00617819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16075-68-6 | |
| Record name | 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00617819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the synthesis and characterization of 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one, a heterocyclic compound of interest within the broader class of pyrido[1,2-a]pyrimidines. The pyrido[1,2-a]pyrimidine scaffold is a key structural motif in a variety of pharmacologically active agents, exhibiting a range of biological activities.[1] This document provides a proposed synthetic protocol, predicted analytical data for characterization, and an overview of the potential biological relevance of this compound class, particularly in the context of cell signaling pathways pertinent to drug development.
Introduction
The pyrido[1,2-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry. Derivatives of this scaffold are known to possess diverse pharmacological properties, including but not limited to, anticancer, anti-inflammatory, and antimicrobial activities. Notably, certain isomers, such as the pyrido[1,2-a]pyrimidin-4-ones, have been identified as allosteric inhibitors of the protein tyrosine phosphatase SHP2, a key regulator in multiple signaling pathways.[2] The targeted compound, this compound (CAS 16075-68-6), represents a specific isomer whose synthesis and properties are of interest for the exploration of new chemical space in drug discovery.
Proposed Synthesis
A regioselective synthesis of this compound can be proposed based on the reaction of the lithium amide of 2-amino-6-methylpyridine with an appropriate three-carbon electrophile, followed by thermal cyclization. This method is advantageous for favoring the formation of the 2-oxo isomer over the 4-oxo isomer.[3][4]
Reaction Scheme
The proposed two-step synthesis involves the initial acylation of the lithium amide of 2-amino-6-methylpyridine with ethyl propiolate to form an alkynamide intermediate. Subsequent thermal- or acid-catalyzed intramolecular cyclization yields the final product.
Experimental Protocol
Materials:
-
2-Amino-6-methylpyridine
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Ethyl propiolate
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Formation of the Lithium Amide: A solution of 2-amino-6-methylpyridine (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (argon or nitrogen). n-Butyllithium (1.1 eq) is added dropwise, and the reaction mixture is stirred at this temperature for 1 hour.
-
Acylation: Ethyl propiolate (1.2 eq) is added dropwise to the cooled solution of the lithium amide. The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
Work-up of Intermediate: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield the crude alkynamide intermediate.
-
Cyclization: The crude intermediate is dissolved in anhydrous toluene and heated to reflux for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Characterization
As no experimental data is publicly available, the following characterization data are predicted based on the structure and known data for similar compounds.
Physical Properties
| Property | Predicted Value |
| Molecular Formula | C₉H₈N₂O |
| Molecular Weight | 160.18 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not available; expected to be >150 °C |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 8.90 | d | 1H | H-4 |
| ~ 7.50 | t | 1H | H-8 |
| ~ 6.80 | d | 1H | H-7 |
| ~ 6.70 | d | 1H | H-9 |
| ~ 6.20 | d | 1H | H-3 |
| ~ 2.40 | s | 3H | -CH₃ (at C-6) |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (ppm) | Assignment |
| ~ 162.0 | C=O (C-2) |
| ~ 150.0 | C-9a |
| ~ 148.0 | C-6 |
| ~ 138.0 | C-8 |
| ~ 135.0 | C-4 |
| ~ 118.0 | C-7 |
| ~ 115.0 | C-9 |
| ~ 110.0 | C-3 |
| ~ 18.0 | -CH₃ |
FT-IR (KBr, cm⁻¹):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3050-3100 | m | C-H stretch (aromatic) |
| ~ 2920-2980 | w | C-H stretch (methyl) |
| ~ 1680-1700 | s | C=O stretch (α,β-unsaturated lactam) |
| ~ 1640, 1580 | m, s | C=C and C=N stretching |
Mass Spectrometry (EI):
| m/z | Interpretation |
| 160 | [M]⁺ (Molecular ion) |
| 132 | [M - CO]⁺ |
| 131 | [M - CO - H]⁺ |
| 104 | [M - CO - HCN]⁺ |
Biological Context and Signaling Pathways
While the specific biological activity of this compound has not been reported, the broader class of pyrido[1,2-a]pyrimidines has shown significant activity as inhibitors of SHP2.[2] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling. It is a key component of the RAS-ERK and PI3K-AKT pathways, which are frequently dysregulated in cancer.[5][6] Inhibition of SHP2 can disrupt these signaling cascades, leading to reduced cell proliferation and survival.[7]
Conclusion
This technical guide provides a comprehensive overview of the proposed synthesis and predicted characterization of this compound. The described synthetic route offers a regioselective approach to this specific isomer. The predicted analytical data serves as a benchmark for researchers aiming to synthesize and characterize this compound. The established biological relevance of the pyrido[1,2-a]pyrimidine scaffold, particularly as SHP2 inhibitors, underscores the potential of this and related compounds as valuable tools in drug discovery and development, especially in the field of oncology. Further experimental validation of the proposed synthesis and characterization, as well as biological evaluation, is warranted.
References
- 1. cellsignet.com [cellsignet.com]
- 2. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Concise synthesis of rare pyrido[1,2-a]pyrimidin-2-ones and related nitrogen-rich bicyclic scaffolds with a ring-junction nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PI3K/Akt/mTOR and Ras/Raf/MEK/ERK signaling pathways inhibitors as anticancer agents: Structural and pharmacological perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Ras-ERK and PI3K-mTOR Pathways: Cross-talk and Compensation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Pyrimidinones as SHP2 Antagonists for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties of 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one. Due to the limited availability of experimental data for this specific molecule, this report combines available experimental values with predicted data to offer a broad profile. This document also outlines relevant experimental protocols for synthesis and biological evaluation based on methodologies applied to structurally related compounds.
Core Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized below. It is critical to note that while some experimental data is available, many parameters are based on computational predictions and should be confirmed through empirical testing.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O | [1] |
| Molecular Weight | 160.18 g/mol | [1] |
| Melting Point | 190.0 - 195.0 °C | Experimental Data (TCI) |
| Boiling Point | 283 °C | Predicted |
| Density | 1.21 g/cm³ | Predicted |
| pKa | -2.34 ± 0.40 | Predicted |
| logP | Not Found | - |
| Solubility | Not Found | - |
| Appearance | White to Light yellow to Light orange powder to crystal | Experimental Data (TCI) |
| Purity | >98.0% | Experimental Data (TCI) |
Synthesis and Characterization
Proposed Synthetic Pathway
A potential synthetic route to this compound is outlined below. This proposed pathway is based on established methodologies for the synthesis of the pyrido[1,2-a]pyrimidine scaffold.[2]
Experimental Protocol: General Domino Synthesis of 2H-pyrido[1,2-a]pyrimidin-2-ones[3]
This protocol describes a general method that could be adapted for the synthesis of this compound.
-
Reaction Setup: To a solution of the appropriate 2-aminopyridine (e.g., 2-amino-6-methylpyridine) in a suitable solvent such as hexafluoroisopropanol (HFIP), add the Michael acceptor (e.g., an acrylate derivative).
-
Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature. The specific temperature and reaction time will depend on the reactivity of the substrates and should be optimized accordingly.
-
Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product is then purified using standard techniques such as column chromatography on silica gel or recrystallization from an appropriate solvent system to yield the desired 2H-pyrido[1,2-a]pyrimidin-2-one.
Potential Biological Activity and Signaling Pathways
Direct experimental evidence for the biological activity of this compound is not available in the current literature. However, the broader class of pyrido[1,2-a]pyrimidine derivatives has been investigated for various pharmacological activities. Notably, derivatives of the isomeric pyrido[1,2-a]pyrimidin-4-one scaffold have been identified as allosteric inhibitors of the protein tyrosine phosphatase SHP2.[3] SHP2 is a key signaling node in multiple pathways that are frequently dysregulated in cancer.[4][5]
The SHP2 Signaling Pathway
SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK, PI3K-AKT, and JAK-STAT signaling pathways.[1][3] In its inactive state, the N-terminal SH2 domain of SHP2 blocks the catalytic site.[5] Upon binding of growth factors to their receptor tyrosine kinases (RTKs), SHP2 is recruited to the activated receptor complex, leading to a conformational change that relieves this autoinhibition and activates its phosphatase activity.[3][5] Activated SHP2 then dephosphorylates specific substrates, which paradoxically leads to the activation of downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) pathway, promoting cell proliferation, survival, and differentiation.[3][4]
Experimental Protocols for Biological Evaluation
The following are generalized protocols for assessing the potential inhibitory activity of compounds like this compound against SHP2 and their effects on cancer cell proliferation.
In Vitro SHP2 Inhibition Assay[7][8]
This assay measures the direct enzymatic activity of SHP2 and its inhibition by a test compound.
-
Assay Preparation: The assay is typically performed in a 96- or 384-well plate format. Recombinant human SHP2 protein is incubated with a fluorogenic phosphatase substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).
-
Compound Incubation: The test compound, serially diluted to various concentrations, is added to the wells containing the SHP2 enzyme and allowed to incubate.
-
Reaction Initiation and Measurement: The phosphatase reaction is initiated by the addition of the substrate. The fluorescence generated by the dephosphorylation of the substrate is monitored over time using a plate reader.
-
Data Analysis: The rate of the reaction is calculated, and the half-maximal inhibitory concentration (IC₅₀) of the test compound is determined by plotting the reaction rates against the compound concentrations.
Cell Proliferation (MTT) Assay[9]
This colorimetric assay is a common method to assess the effect of a compound on cell viability and proliferation.
-
Cell Seeding: Cancer cells (e.g., those known to have dysregulated SHP2 signaling) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a set period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO). The absorbance of the purple solution is then measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC₅₀ value, representing the concentration of the compound that inhibits cell proliferation by 50%, is calculated.
References
- 1. The SHP-2 tyrosine phosphatase: signaling mechanisms and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | SHP-2 in Lymphocytes' Cytokine and Inhibitory Receptor Signaling [frontiersin.org]
- 4. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. SHP2 Phosphatase [biology.kenyon.edu]
An In-depth Technical Guide to 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one (CAS Number 16075-68-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one, a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery. This document consolidates available data on its chemical properties, synthesis, and characterization, and explores the known biological activities of the broader pyrido[1,2-a]pyrimidine class, highlighting the potential therapeutic relevance of this specific molecule.
Chemical and Physical Properties
This compound is a solid, appearing as a white to light yellow or light orange powder or crystal.[1] It is characterized by the following properties:
| Property | Value | Reference |
| CAS Number | 16075-68-6 | [1] |
| Molecular Formula | C₉H₈N₂O | [1] |
| Molecular Weight | 160.18 g/mol | [1] |
| Melting Point | 190.0 to 195.0 °C | [1] |
| Boiling Point | 283 °C (Predicted) | [2] |
| Density | 1.21 g/cm³ (Predicted) | [2] |
| pKa | -2.34 ± 0.40 (Predicted) | [2] |
| InChI Key | XVVOALIRSDLWJA-UHFFFAOYSA-N | [3] |
Synthesis and Characterization
The synthesis of the pyrido[1,2-a]pyrimidine scaffold can be achieved through various synthetic routes. A common and effective method involves the reaction of a 2-aminopyridine derivative with a suitable three-carbon synthon.
Experimental Protocol: Synthesis of Pyrido[1,2-a]pyrimidin-2-ones
General Procedure:
-
Reaction Setup: A solution of 2-amino-6-methylpyridine (1.0 eq) in a suitable high-boiling solvent such as dimethylformamide (DMF) or dioxane is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Reagent Addition: An acrylic acid derivative, for example, ethyl acrylate or a related propiolate (1.1 eq), is added to the solution. A catalytic amount of a base, such as potassium carbonate or triethylamine, may be added to facilitate the reaction.
-
Reaction Conditions: The reaction mixture is heated to reflux (typically 100-150 °C) and stirred for several hours (monitoring by TLC is recommended).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to afford the pure this compound.
Visualizing the Synthetic Workflow:
Caption: A generalized workflow for the synthesis of the target compound.
Characterization Data
Detailed spectroscopic data for this compound is limited in the public domain. However, based on the structure, the following characteristic peaks would be expected:
-
¹H NMR: Signals corresponding to the methyl group protons, aromatic protons of the pyridine ring, and vinyl protons of the pyrimidinone ring.
-
¹³C NMR: Resonances for the methyl carbon, aromatic and vinyl carbons, and the carbonyl carbon.
-
IR Spectroscopy: Characteristic absorption bands for C=O (carbonyl) stretching, C=N, and C=C stretching vibrations, as well as C-H stretching and bending vibrations.
Biological Activity and Potential Applications
While specific biological data for this compound is not extensively reported, the broader class of pyrido[1,2-a]pyrimidines has attracted significant interest from the scientific community due to their diverse pharmacological activities.[4][5]
Potential as Kinase Inhibitors
Many derivatives of the pyrido[2,3-d]pyrimidine scaffold, structurally related to the target compound, have been investigated as potent kinase inhibitors. For instance, certain derivatives have shown significant inhibitory activity against PIM-1 kinase, a promising target in cancer therapy.[4] The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells.[4]
Illustrative Signaling Pathway:
Caption: A simplified diagram illustrating the potential inhibitory effect on a signaling pathway.
Anticancer and Cytotoxic Potential
Several studies on related pyrido[2,3-d]pyrimidine derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells.[4] The antiproliferative effects are often dose-dependent, with some compounds exhibiting IC₅₀ values in the micromolar to nanomolar range.
Table of Cytotoxicity Data for Related Compounds:
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| Pyrido[2,3-d]pyrimidine derivatives | MCF-7 | 0.57 - 3.15 | [4] |
| Pyrido[2,3-d]pyrimidine derivatives | HepG2 | 0.99 - 4.16 | [4] |
Other Potential Therapeutic Areas
The versatile scaffold of pyrido[1,2-a]pyrimidines has been explored for a range of other therapeutic applications, including:
-
Antimicrobial agents
-
Anti-inflammatory agents
-
Anticonvulsant agents [6]
-
SHP2 inhibitors for cancer therapy[5]
Future Directions
This compound represents a molecule of interest within a pharmacologically significant class of compounds. Future research should focus on:
-
Development of a detailed and optimized synthesis protocol.
-
Full spectroscopic characterization (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).
-
Comprehensive biological evaluation, including:
-
Screening against a panel of kinases.
-
Cytotoxicity assays against various cancer cell lines.
-
Evaluation of antimicrobial and anti-inflammatory properties.
-
-
In-depth mechanistic studies to elucidate its mode of action and identify specific molecular targets.
This foundational work will be crucial in determining the therapeutic potential of this compound and guiding its further development in drug discovery programs.
References
- 1. calpaclab.com [calpaclab.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
The Diverse Biological Activities of Pyridopyrimidinone Scaffolds: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridopyrimidinone scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. This technical guide provides an in-depth overview of the diverse therapeutic potential of pyridopyrimidinone derivatives, with a primary focus on their anticancer properties. It also explores their emerging roles as antimicrobial and antiviral agents. This document summarizes key quantitative data, details common experimental methodologies for their biological evaluation, and visualizes relevant signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in the field of drug discovery and development.
Introduction
Pyridopyrimidines, bicyclic heterocyclic compounds formed by the fusion of pyridine and pyrimidine rings, are of great interest in drug discovery.[1][2] Their structural similarity to endogenous purines and pyrimidines allows them to interact with a wide range of biological targets, leading to diverse pharmacological effects.[3][4] Among the various isomers, the pyrido[2,3-d]pyrimidine core has been extensively studied and has shown significant promise.[1][2] This guide will delve into the multifaceted biological activities of pyridopyrimidinone scaffolds, highlighting their potential as therapeutic agents.
Anticancer Activity
The most extensively documented biological activity of pyridopyrimidinone scaffolds is their anticancer potential.[5] These compounds have been shown to inhibit a variety of cancer-related targets, leading to the suppression of tumor growth and proliferation.
Kinase Inhibition
A primary mechanism through which pyridopyrimidinone derivatives exert their anticancer effects is through the inhibition of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[5][6]
-
PI3K/mTOR Inhibition: The phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[7] Several pyridopyrimidinone derivatives have been developed as potent dual inhibitors of PI3K and mTOR, demonstrating nanomolar enzymatic and cellular activities.[8][9] These compounds have been shown to induce G1-phase cell cycle arrest and apoptosis in cancer cells.[8][9]
-
EGFR Inhibition: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a pivotal role in the development and progression of several cancers.[6] Pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives have been designed as inhibitors of mutant EGFR (L858R/T790M), showing significant anti-proliferative activity against non-small cell lung cancer (NSCLC) cell lines.[10]
-
BCR-ABL Inhibition: The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML).[1] Pyridin-3-yl pyrimidine derivatives have been synthesized and evaluated as potent Bcr-Abl inhibitors, demonstrating promising anticancer activity against leukemia cell lines.[11]
-
CDK4/6 Inhibition: Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, and their inhibition is a validated strategy for treating certain types of breast cancer.[12] Palbociclib, an FDA-approved CDK4/6 inhibitor, features a pyridopyrimidine core structure.[13]
-
JNK Inhibition: c-Jun N-terminal kinases (JNKs) are involved in cellular responses to stress and have been implicated in various diseases, including cancer. Pyridopyrimidinone derivatives have been identified as potent and selective JNK inhibitors.[14]
Quantitative Anticancer Activity Data
The following tables summarize the in vitro anticancer activity of selected pyridopyrimidinone derivatives against various cancer cell lines and kinases.
| Compound ID | Target | IC50 (nM) | Cell Line | IC50 (µM) | Reference |
| 1 | JNK1 | 18 | - | - | [14] |
| 1 | JNK2 | 18 | - | - | [14] |
| 1 | JNK3 | 58 | - | - | [14] |
| PD180970 | p210Bcr-Abl | 170 | K562 | - | [1] |
| B1 | EGFRL858R/T790M | 13 | H1975 | 0.087 | [10] |
| B7 | EGFRL858R/T790M | - | H1975 | 0.023 | [10] |
| Compound 52 | - | - | HepG-2 | 0.3 | [1] |
| Compound 55 | - | - | HepG-2 | 0.3 | [1] |
| Compound 59 | - | - | HepG-2 | 0.6 | [1] |
| Compound 60 | - | - | PC-3 | 5.47 | [1] |
| Compound 52 | - | - | PC-3 | 6.6 | [1] |
| Compound 53 | - | - | HCT-116 | 5.9 | [1] |
| Compound 60 | - | - | HCT-116 | 6.9 | [1] |
| Compound 52 | - | - | HCT-116 | 7 | [1] |
| Compound ID | Cell Line | GI50 (log10 M) | Reference |
| Fluorinated pyridopyrimidine-2-thione | Various | -4.6 | [15] |
Antimicrobial and Antiviral Activity
While the primary focus has been on anticancer applications, pyridopyrimidinone scaffolds have also demonstrated promising antimicrobial and antiviral activities.
Antibacterial Activity
Several pyridopyrimidine derivatives have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria.[16][17] Some compounds have shown inhibitory activity comparable to standard antibiotics like streptomycin.[16] The mechanism of action is thought to involve the inhibition of essential bacterial enzymes.
Antiviral Activity
The antiviral potential of pyridopyrimidinones is an emerging area of research. Derivatives have been investigated for their activity against a range of viruses, including Hepatitis C Virus (HCV) and coronaviruses.[18][19] Some pyrimidine analogs have also been repurposed and shown to be effective against human enterovirus A71.
Experimental Protocols
The biological evaluation of pyridopyrimidinone derivatives typically involves a series of in vitro assays to determine their efficacy and mechanism of action.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay used to assess cell viability and proliferation.[2]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.[18]
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).[18]
-
Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[18]
-
Incubate the plate for 1.5 hours at 37°C.[18]
-
Remove the MTT solution and add 130 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[18]
-
Shake the plate for 15 minutes at 37°C.[18]
-
Measure the absorbance at a wavelength of 492 nm using a microplate reader.[18]
In Vitro Kinase Inhibition Assay
These assays are used to determine the potency of compounds against specific kinases.
Principle: A common method is the LanthaScreen™ TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay.[5] This assay measures the phosphorylation of a substrate by a kinase. Inhibition of the kinase results in a decrease in the FRET signal.
Procedure:
-
Prepare a serial dilution of the test compound.
-
In a 384-well plate, add the kinase and the test compound and pre-incubate to allow for binding.[5]
-
Initiate the kinase reaction by adding a solution containing the substrate and ATP.[5]
-
Incubate the reaction for a specified time at room temperature.[5]
-
Stop the reaction and add a detection solution containing a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.
-
Read the TR-FRET signal on a compatible plate reader.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the effect of a compound on the progression of the cell cycle.[19]
Principle: Cells are stained with a fluorescent dye, such as propidium iodide (PI), which intercalates into the DNA. The fluorescence intensity of the stained cells is proportional to their DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[19]
Procedure:
-
Treat cells with the test compound for a specified duration.
-
Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.
-
Wash the cells with PBS to remove the ethanol.
-
Treat the cells with RNase to degrade RNA and prevent its staining by PI.
-
Stain the cells with a solution containing propidium iodide.
-
Analyze the stained cells using a flow cytometer. The data is then analyzed using appropriate software to determine the percentage of cells in each phase of the cell cycle.
Apoptosis Assay using Annexin V
This assay is used to detect and quantify apoptosis (programmed cell death).[14]
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[7] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye and used to label apoptotic cells.[7] Propidium iodide is often used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).[14]
Procedure:
-
Treat cells with the test compound to induce apoptosis.
-
Harvest the cells and wash them with PBS.[14]
-
Resuspend the cells in Annexin V binding buffer.[15]
-
Add fluorochrome-conjugated Annexin V and propidium iodide to the cell suspension.[14]
-
Incubate the cells in the dark at room temperature for 15-20 minutes.[15]
-
Analyze the cells by flow cytometry without washing.[14]
Signaling Pathways and Workflows
Visualizing the complex biological processes involved in the action of pyridopyrimidinone scaffolds can aid in understanding their therapeutic potential.
Caption: Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition by pyridopyrimidinone scaffolds.
Caption: The EGFR signaling cascade and its inhibition by pyridopyrimidinone derivatives.
Caption: A general workflow for the discovery and preclinical evaluation of pyridopyrimidinone-based drug candidates.
Conclusion and Future Perspectives
Pyridopyrimidinone scaffolds represent a versatile and promising class of compounds with a wide array of biological activities. Their proven efficacy as anticancer agents, particularly as kinase inhibitors, has established them as a valuable core structure in drug discovery. The emerging evidence of their antimicrobial and antiviral potential further broadens their therapeutic horizons. Future research should focus on optimizing the selectivity and pharmacokinetic properties of these compounds to develop novel and effective therapeutic agents for a range of diseases. The detailed methodologies and data presented in this guide aim to facilitate and inspire further investigation into this important class of heterocyclic compounds.
References
- 1. kumc.edu [kumc.edu]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. biologi.ub.ac.id [biologi.ub.ac.id]
- 8. broadpharm.com [broadpharm.com]
- 9. protocols.io [protocols.io]
- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 11. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs [mdpi.com]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. MTT (Assay protocol [protocols.io]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. wp.uthscsa.edu [wp.uthscsa.edu]
Spectroscopic Profile of 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible databases, this document presents a predictive spectroscopic profile based on the analysis of structurally related compounds and established principles of spectroscopic interpretation. This guide is intended to serve as a valuable resource for the identification, characterization, and further investigation of this compound and its derivatives in research and drug development.
Predicted Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) data for this compound. These predictions are derived from the analysis of similar pyridopyrimidine structures and general spectroscopic principles.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~2.40 | s | - | CH₃ (at C6) |
| ~6.30 | d | ~7.0 | H-3 |
| ~6.80 | d | ~9.0 | H-7 |
| ~7.40 | dd | ~9.0, ~2.0 | H-8 |
| ~7.60 | d | ~2.0 | H-9 |
| ~8.80 | d | ~7.0 | H-4 |
Solvent: CDCl₃ or DMSO-d₆
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~18.0 | CH₃ |
| ~110.0 | C-3 |
| ~115.0 | C-7 |
| ~125.0 | C-9 |
| ~135.0 | C-8 |
| ~148.0 | C-4a |
| ~150.0 | C-6 |
| ~155.0 | C-9a |
| ~160.0 | C-2 (C=O) |
| ~162.0 | C-4 |
Solvent: CDCl₃ or DMSO-d₆
Table 3: Predicted IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~2950-2850 | Medium | C-H stretch (aliphatic - CH₃) |
| ~1680-1660 | Strong | C=O stretch (amide) |
| ~1640-1580 | Strong | C=N and C=C stretch (ring) |
| ~1480-1400 | Medium | C-H bend (aliphatic) |
| ~1300-1000 | Medium | C-N stretch |
| ~900-650 | Strong | C-H out-of-plane bend (aromatic) |
Table 4: Predicted Mass Spectrometry (MS) Data for this compound
| m/z | Relative Intensity | Assignment |
| 160 | High | [M]⁺ (Molecular Ion) |
| 132 | Medium | [M - CO]⁺ |
| 131 | Medium | [M - CHO]⁺ |
| 105 | Medium | [M - CO - HCN]⁺ |
| 78 | Medium | [C₅H₄N]⁺ (Pyridyl fragment) |
Ionization Method: Electron Ionization (EI)
Table 5: Predicted UV-Vis Spectroscopic Data for this compound
| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |
| ~230 | High | π → π |
| ~280 | Medium | π → π |
| ~340 | Low | n → π* |
Solvent: Ethanol or Methanol
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These methods are standard for the analysis of organic compounds and can be adapted for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Employ Electron Ionization (EI) at a standard energy of 70 eV to generate molecular ions and fragment ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Data Interpretation: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain structural information.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-800 nm. Use a cuvette containing the pure solvent as a reference.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and, if the concentration is known, calculate the molar absorptivity (ε).
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.
This guide provides a foundational understanding of the expected spectroscopic properties of this compound and standard methodologies for their determination. Researchers are encouraged to use this information as a starting point for their own experimental investigations.
Potential Therapeutic Targets of Pyridopyrimidinones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core therapeutic targets of pyridopyrimidinones, a versatile class of heterocyclic compounds with significant pharmacological potential. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this promising scaffold for novel therapeutic agents.
Introduction to Pyridopyrimidinones
Pyridopyrimidinones are fused heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their structural similarity to purines, which allows them to interact with a wide range of biological targets.[1][2] Their rigid, bicyclic structure serves as a valuable scaffold for the design and synthesis of molecules with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4] This guide will focus on the key molecular targets that are modulated by pyridopyrimidinone derivatives and the therapeutic implications of these interactions.
Key Therapeutic Targets and Mechanisms of Action
The therapeutic potential of pyridopyrimidinones stems from their ability to modulate the activity of several key enzymes and signaling pathways involved in various disease processes. The primary targets identified to date are detailed below.
Kinase Inhibition
A significant portion of the research on pyridopyrimidinones has focused on their activity as kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[5][6]
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism.[7][8] Dysregulation of this pathway is a common feature in many cancers. Pyridopyrimidinone derivatives have been identified as potent dual inhibitors of PI3K and mTOR, effectively blocking this critical survival pathway in cancer cells.[9][10] This dual inhibition can lead to the suppression of downstream signaling, induction of apoptosis, and arrest of the cell cycle.[10]
Signaling Pathway: PI3K/Akt/mTOR Inhibition by Pyridopyrimidinones
Caption: PI3K/Akt/mTOR pathway inhibition by pyridopyrimidinones.
Pyridopyrimidinone derivatives have demonstrated inhibitory activity against a range of tyrosine kinases that are pivotal in cancer progression.[11][12]
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a key driver of proliferation in many solid tumors. Pyridopyrimidinones have been developed as EGFR inhibitors, with some compounds showing dual inhibition of EGFR and other kinases like CDK4.[13][14][15][16]
-
BCR-Abl: The fusion protein BCR-Abl is the hallmark of chronic myeloid leukemia. Certain pyridopyrimidinone derivatives have been shown to inhibit the in vivo tyrosine phosphorylation of p210Bcr-Abl.[11]
-
Other Tyrosine Kinases: The pyridopyrimidinone scaffold has been utilized to develop inhibitors of other important tyrosine kinases such as c-Src, Fibroblast Growth Factor Receptor (FGFR), Platelet-Derived Growth Factor Receptor (PDGFr), and Vascular Endothelial Growth Factor Receptor (VEGFR).[11][17]
In addition to tyrosine kinases, pyridopyrimidinones also target serine/threonine kinases.
-
c-Jun N-terminal Kinase (JNK): JNKs, particularly JNK3, are implicated in neurodegenerative disorders. Pyridopyrimidinone-based JNK inhibitors have been developed as potential therapeutics for CNS diseases.[18]
-
PIM-1 Kinase: PIM-1 is an oncogene that promotes cell survival and proliferation. Novel pyrido[2,3-d]pyrimidine derivatives have been synthesized as potent PIM-1 kinase inhibitors that induce apoptosis in cancer cells.[19]
-
Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression. Pyridopyrimidinone derivatives have been reported to inhibit CDK4/6, leading to cell cycle arrest and apoptosis.[13][20]
-
Monopolar spindle 1 (Mps1) Kinase: Mps1 is involved in cell division and is an attractive target for cancer therapy. A selective Mps1 kinase inhibitor with a pyridopyrimidine core has shown promise in preclinical studies.[3]
Phosphodiesterase (PDE) Inhibition
Phosphodiesterases are enzymes that regulate the levels of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Some pyridopyrimidinone derivatives have been found to inhibit PDE3 and PDE5, leading to an increase in cAMP and cGMP levels, which can impact cell proliferation.[11][21][22][23] This mechanism has been explored for its potential in cancer therapy and for the treatment of erectile dysfunction.[21][22]
Induction of Apoptosis
A key mechanism through which pyridopyrimidinones exert their anticancer effects is the induction of apoptosis, or programmed cell death.[2][20][24] This is achieved through several interconnected pathways:
-
Modulation of Bcl-2 Family Proteins: Pyridopyrimidinone treatment can lead to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[19][20]
-
Activation of Caspases: The apoptotic cascade is executed by a family of proteases called caspases. Pyridopyrimidinones have been shown to activate key caspases, including caspase-3, -8, and -9.[19][20]
-
Upregulation of p53: The tumor suppressor protein p53 plays a critical role in inducing apoptosis in response to cellular stress. Some pyridopyrimidinone derivatives have been observed to upregulate p53 expression.[20][25][26]
-
Cell Cycle Arrest: By inhibiting kinases like CDKs, pyridopyrimidinones can cause cell cycle arrest at the G1 or G2/M phases, which can subsequently trigger apoptosis.[19][20][25]
Logical Relationship: Mechanism of Apoptosis Induction by Pyridopyrimidinones
Caption: Apoptosis induction mechanism of pyridopyrimidinones.
Antimicrobial Activity
Beyond their applications in oncology, pyridopyrimidinones have also demonstrated promising antimicrobial properties.[4][27][28][29] Some derivatives have been shown to be effective against both Gram-positive and Gram-negative bacteria.[29][30] The mechanism of antibacterial action for some pyridopyrimidines involves the inhibition of biotin carboxylase, an enzyme essential for fatty acid biosynthesis in bacteria.[30]
Quantitative Data Summary
The following tables summarize the reported in vitro activities of various pyridopyrimidinone derivatives against different therapeutic targets and cancer cell lines.
Table 1: Kinase Inhibitory Activity of Pyridopyrimidinone Derivatives
| Compound/Series | Target Kinase(s) | IC50 | Reference |
| Pyridopyrimidinone derivative | JNK3 | 58 nM | [18] |
| Pyridopyrimidinone derivative | JNK1/JNK2 | 18 nM | [18] |
| Compound 4 | PIM-1 | 11.4 nM | [19] |
| Compound 10 | PIM-1 | 17.2 nM | [19] |
| Compound 65 | PDGFr | 1.11 µM | [11] |
| Compound 65 | FGFr | 0.13 µM | [11] |
| Compound 65 | EGFr | 0.45 µM | [11] |
| Compound 65 | c-src | 0.22 µM | [11] |
| PD180970 | p210Bcr-Abl | 170 nM | [11] |
| Compound 65 | CDK6 | 115.38 nM | [11] |
| Compound 66 | CDK6 | 726.25 nM | [11] |
| Pyrazol-1-yl pyridopyrimidine 5 | CDK4/cyclin D1, EGFR | Good Inhibition | [13] |
| Compound 10 | CDK4/cyclin D1, EGFR | Good Inhibition | [13] |
Table 2: Anticancer Activity of Pyridopyrimidinone Derivatives against Various Cell Lines
| Compound/Series | Cell Line | Cancer Type | GI50 / IC50 | Reference |
| Pyridopyrimidine-2-thione | Various (59 lines) | Multiple | log10[GI50] = -4.6 | [31] |
| Compound 4 | MCF-7 | Breast | 0.57 µM | [19] |
| Compound 4 | HepG-2 | Liver | 0.99-4.16 µM range | [19] |
| Compound 6, 9, 10, 11 | HepG-2 | Liver | 0.99-4.16 µM range | [19] |
| Compound 52 | HepG-2 | Liver | 0.3 µM | [11][12] |
| Compound 55 | HepG-2 | Liver | 0.3 µM | [11][12] |
| Compound 59 | HepG-2 | Liver | 0.6 µM | [11][12] |
| Compound 60 | PC-3 | Prostate | 5.47 µM | [11][12] |
| Compound 52 | PC-3 | Prostate | 6.6 µM | [11][12] |
| Compound 60 | HCT-116 | Colon | 6.9 µM | [11][12] |
| Compound 52 | HCT-116 | Colon | 7 µM | [11][12] |
| Compound 53 | HCT-116 | Colon | 5.9 µM | [11][12] |
| Pyrazol-1-yl pyridopyrimidine 5 | HeLa | Cervical | 9.27 µM | [13] |
| Pyrazol-1-yl pyridopyrimidine 5 | MCF-7 | Breast | 7.69 µM | [13] |
| Pyrazol-1-yl pyridopyrimidine 5 | HepG-2 | Liver | 5.91 µM | [13] |
| Compound 6b | PC-3 | Prostate | Most Active | [20] |
| Compound 6e | - | - | Most Active | [20] |
| Compound 8d | MCF-7 | Breast | Most Active | [20] |
| Compound 63 | PC-3 | Prostate | 1.54 µM | [12] |
| Compound 63 | A-549 | Lung | 3.36 µM | [12] |
| Compound 64 | PC-3 | Prostate | 0.36 µM | [12] |
| Compound 64 | A-549 | Lung | 0.41 µM | [12] |
Table 3: Phosphodiesterase (PDE) Inhibitory Activity of Pyridopyrimidinone Derivatives
| Compound/Series | Target PDE | IC50 | Reference |
| Pyrazolopyrimidopyridazinone 5r | PDE5 | 8.3 nM | [21] |
| Cyclized pyridopyrimidone 121 | PDE3 | 1.34 µM (cell proliferation) | [11] |
Key Experimental Protocols
This section outlines the general methodologies for key experiments frequently cited in the research of pyridopyrimidinone derivatives.
In Vitro Kinase Inhibition Assay
Objective: To determine the concentration of a pyridopyrimidinone derivative required to inhibit the activity of a specific kinase by 50% (IC50).
General Protocol:
-
Reagents and Materials: Recombinant kinase, specific substrate peptide, ATP, assay buffer, kinase inhibitor (pyridopyrimidinone derivative), detection reagent (e.g., ADP-Glo™, LanthaScreen™).
-
Procedure: a. Prepare serial dilutions of the pyridopyrimidinone derivative. b. In a microplate, add the kinase, substrate peptide, and the pyridopyrimidinone derivative at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at a specified temperature for a defined period. e. Stop the reaction and add the detection reagent to measure kinase activity (e.g., by quantifying the amount of ADP produced or the phosphorylation of the substrate). f. Measure the signal using a plate reader.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Experimental Workflow: In Vitro Kinase Inhibition Assay
Caption: Workflow for an in vitro kinase inhibition assay.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of pyridopyrimidinone derivatives on cancer cell lines.
General Protocol:
-
Reagents and Materials: Cancer cell lines, cell culture medium, pyridopyrimidinone derivative, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilizing agent (e.g., DMSO).
-
Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of the pyridopyrimidinone derivative for a specified duration (e.g., 48 or 72 hours). c. Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial reductases will convert MTT into purple formazan crystals. d. Add a solubilizing agent to dissolve the formazan crystals. e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 or IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with a pyridopyrimidinone derivative.
General Protocol:
-
Reagents and Materials: Cancer cell lines, pyridopyrimidinone derivative, Annexin V-FITC, Propidium Iodide (PI), binding buffer.
-
Procedure: a. Treat cells with the pyridopyrimidinone derivative for a specified time. b. Harvest the cells and wash them with PBS. c. Resuspend the cells in binding buffer. d. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark. e. Analyze the stained cells using a flow cytometer.
-
Data Analysis:
-
Annexin V-negative/PI-negative: Live cells.
-
Annexin V-positive/PI-negative: Early apoptotic cells.
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells.
-
Annexin V-negative/PI-positive: Necrotic cells. Quantify the percentage of cells in each quadrant.
-
Western Blot Analysis
Objective: To detect and quantify the expression levels of specific proteins involved in signaling pathways affected by pyridopyrimidinone treatment.
General Protocol:
-
Reagents and Materials: Treated and untreated cell lysates, SDS-PAGE gels, transfer buffer, PVDF membrane, blocking buffer, primary antibodies (against target proteins like p-Akt, Bcl-2, caspase-3), HRP-conjugated secondary antibodies, chemiluminescent substrate.
-
Procedure: a. Separate proteins from cell lysates by size using SDS-PAGE. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane to prevent non-specific antibody binding. d. Incubate the membrane with a primary antibody specific to the protein of interest. e. Wash the membrane and incubate with an HRP-conjugated secondary antibody. f. Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensity to determine the relative expression levels of the target protein in treated versus untreated cells.
Conclusion and Future Directions
Pyridopyrimidinones represent a highly versatile and promising scaffold in medicinal chemistry. Their ability to target a wide array of key proteins and signaling pathways, particularly in the context of cancer, underscores their therapeutic potential. The data summarized in this guide highlights the significant progress made in identifying potent pyridopyrimidinone-based inhibitors of kinases and phosphodiesterases, as well as inducers of apoptosis.
Future research in this area should focus on optimizing the selectivity and pharmacokinetic properties of these compounds to enhance their efficacy and minimize potential off-target effects. Further exploration of their therapeutic potential in other disease areas, such as neurodegenerative and inflammatory disorders, is also warranted. The detailed experimental protocols provided herein can serve as a foundation for the continued investigation and development of novel pyridopyrimidinone-based therapeutics.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. rjptonline.org [rjptonline.org]
- 3. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 20. Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Novel pyrazolopyrimidopyridazinones with potent and selective phosphodiesterase 5 (PDE5) inhibitory activity as potential agents for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pyrazolopyrimidinone Based Selective Inhibitors of PDE5 for the Treatment of Erectile Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Discovery of substituted 4-anilino-2-(2-pyridyl)pyrimidines as a new series of apoptosis inducers using a cell- and caspase-based high throughput screening assay. Part 1: structure-activity relationships of the 4-anilino group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 30. A class of selective antibacterials derived from a protein kinase inhibitor pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Anticancer activities of some newly synthesized pyrazole and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascending Trajectory of Pyrido[1,2-a]pyrimidin-2-ones: A Technical Guide to a Privileged Scaffold
For Immediate Release
A comprehensive technical guide detailing the discovery, synthesis, and development of pyrido[1,2-a]pyrimidin-2-one derivatives has been compiled for researchers, scientists, and drug development professionals. This document navigates the synthetic landscape, biological activities, and therapeutic potential of this emerging class of heterocyclic compounds, offering a centralized resource for advancing research and development in this area.
The pyrido[1,2-a]pyrimidine core, a fused bicyclic N-heterocycle, has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. While the pyrido[1,2-a]pyrimidin-4-one isomer has been more extensively studied, the 2-one scaffold represents a promising, yet less explored, area for therapeutic innovation. This guide provides an in-depth overview of the discovery and development of pyrido[1,2-a]pyrimidin-2-one derivatives, alongside comparative data from the more broadly researched 4-one isomers to highlight the potential of the core structure.
Discovery and Therapeutic Landscape
The pyrido[1,2-a]pyrimidine scaffold is a recognized privileged structure in drug discovery, with derivatives exhibiting a wide array of pharmacological properties. These include anticancer, anti-inflammatory, antimicrobial, antimalarial, and insecticidal activities.[1][2][3] Notably, mesoionic pyrido[1,2-a]pyrimidinones have emerged as potent insecticides, acting as inhibitors of the nicotinic acetylcholine receptor (nAChR). Furthermore, derivatives of the isomeric pyrido[1,2-a]pyrimidin-4-one have been identified as allosteric inhibitors of SHP2 (Src homology-2-containing protein tyrosine phosphatase 2), a key node in cellular signaling pathways, and as inhibitors of aldose reductase.[2][4]
Despite the broad bioactivity of the parent scaffold, the pyrido[1,2-a]pyrimidin-2-one derivatives remain a relatively under-explored chemical space, presenting a significant opportunity for the discovery of novel therapeutic agents.[5][6]
Synthetic Strategies and Methodologies
The synthesis of the pyrido[1,2-a]pyrimidin-2-one core has been approached through several strategic routes, offering access to a variety of substituted derivatives.
Key Synthetic Approaches:
-
Domino Strategy: A multi-reaction cascade involving an aza-Michael addition, elimination, intramolecular acyl substitution, and a[7]-H shift has been effectively utilized.[7][8]
-
Cyclization of Alkynamides: Acylation of the lithium amide bases of 2-aminopyridines with alkynoate esters, followed by thermal cyclization, provides a regioselective route to the 2-oxo isomer.[5][6]
-
One-Pot Three-Component Reactions: Facile and efficient one-pot syntheses have been developed using aroylacetonitriles, 2-amino-N-heterocycles, and orthoesters.
A generalized workflow for the synthesis of pyrido[1,2-a]pyrimidin-2-one derivatives is depicted below.
References
- 1. Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Concise synthesis of rare pyrido[1,2-a]pyrimidin-2-ones and related nitrogen-rich bicyclic scaffolds with a ring-junction nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Unraveling the Molecular Trajectory: A Technical Guide to the Putative Mechanism of Action of 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one
For the Attention of Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental evidence detailing the mechanism of action for 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one is not currently available in peer-reviewed literature. This guide, therefore, presents a putative mechanism of action extrapolated from comprehensive studies on structurally related pyrido[1,2-a]pyrimidine derivatives. The insights provided are intended to guide future research and hypothesis testing for this specific molecule.
Executive Summary
The pyrido[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. These activities stem from the ability of this heterocyclic system to interact with a variety of enzymatic targets and signaling pathways. Based on extensive analysis of its structural analogs, it is hypothesized that this compound may primarily function as an enzyme inhibitor, potentially targeting kinases or phosphatases involved in cellular signaling. This guide synthesizes the available data on related compounds to construct a plausible mechanistic framework, complete with quantitative data, experimental protocols for further investigation, and visual representations of the implicated biological pathways.
The Pyrido[1,2-a]pyrimidine Scaffold: A Hub of Biological Activity
The pyrido[1,2-a]pyrimidine core is a versatile pharmacophore. Various derivatives have been synthesized and evaluated for a range of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3] The specific biological activity is largely dictated by the nature and position of substituents on the heterocyclic ring system.
Postulated Mechanism of Action: Enzyme Inhibition
Drawing parallels from closely related pyrido[1,2-a]pyrimidin-4-one derivatives, a primary putative mechanism of action for this compound is the inhibition of key enzymes in cellular signaling pathways. Two of the most prominently documented targets for this class of compounds are the SHP2 phosphatase and various kinases.
Allosteric Inhibition of SHP2 Phosphatase
Src homology-2 containing protein tyrosine phosphatase 2 (SHP2) is a critical component of multiple signaling pathways, including the RAS-ERK and PI3K-AKT pathways, which are pivotal in cell proliferation, survival, and migration.[4] Overactivity of SHP2 is implicated in various cancers.
Derivatives of pyrido[1,2-a]pyrimidin-4-one have been identified as potent allosteric inhibitors of SHP2.[4] These compounds bind to a site away from the active center, inducing a conformational change that locks the enzyme in an inactive state. Given the structural similarity, this compound could potentially act in a similar manner.
The diagram below illustrates the central role of SHP2 in the RAS-ERK signaling cascade and the putative point of intervention for a pyrido[1,2-a]pyrimidine-based inhibitor.
Inhibition of Protein Kinases
The pyrido[2,3-d]pyrimidine scaffold, an isomer of the core structure , has been shown to be a potent inhibitor of several protein kinases, including EGFR, PIM-1, and macrophage colony-stimulating factor-1 receptor (FMS).[5][6][7] These kinases are crucial mediators of cell signaling and are often dysregulated in cancer and inflammatory diseases. The inhibitory action typically involves competitive binding at the ATP-binding site of the kinase.
Quantitative Data from Structurally Related Compounds
To provide a quantitative context for the potential efficacy of this compound, the following tables summarize the inhibitory activities of its close structural analogs against various enzymatic targets.
Table 1: Inhibitory Activity of Pyrido[1,2-a]pyrimidin-4-one Derivatives against SHP2
| Compound | Target | IC50 (µM) | Cell Line | Antiproliferative IC50 (µM) | Reference |
| 14i | Full-length SHP2 | 0.104 | Kyse-520 | 1.06 | [4] |
| 14i | SHP2-PTP | > 50 | HBMEC | 30.75 | [4] |
Table 2: Inhibitory Activity of Pyrido[1,2-a]pyrimidine Derivatives against Other Enzymes
| Compound Class | Target Enzyme | IC50 Range | Reference |
| 2-Phenyl-pyrido[1,2-a]pyrimidin-4-ones | Aldose Reductase (ALR2) | Micromolar to Submicromolar | [8][9][10] |
| 3-Aroylpyrido[1,2-a]pyrimidines | Nitric Oxide Synthases (NOS) | Varies with substitution | [11] |
Table 3: Antimalarial and Antiproliferative Activity of Pyrido[1,2-a]pyrimidin-4-ones
| Compound | Activity | IC50 (µM) | Strain/Cell Line | Reference |
| 21 | Antimalarial | 33 | Pf 3D7 | [12] |
| 37 | Antimalarial | 37 | Pf 3D7 | [12] |
Recommended Experimental Protocols for Mechanism Elucidation
To validate the putative mechanism of action of this compound, the following experimental protocols, adapted from studies on its analogs, are recommended.
In Vitro SHP2 Inhibition Assay
Objective: To determine the direct inhibitory effect of the compound on SHP2 phosphatase activity.
Methodology:
-
Enzyme and Substrate: Recombinant full-length SHP2 and a synthetic phosphopeptide substrate (e.g., DiFMUP) are used.
-
Assay Buffer: Prepare a suitable assay buffer (e.g., 60 mM HEPES, pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 5 mM DTT, and 0.05% BSA).
-
Compound Preparation: Dissolve this compound in DMSO to create a stock solution and prepare serial dilutions.
-
Reaction: In a 96-well plate, incubate the SHP2 enzyme with varying concentrations of the test compound for a predetermined period (e.g., 30 minutes) at room temperature.
-
Initiate Reaction: Add the phosphopeptide substrate to start the reaction.
-
Detection: Monitor the fluorescence signal generated by the dephosphorylation of the substrate at appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay (MTT Assay)
Objective: To assess the cytotoxic or antiproliferative effects of the compound on cancer cell lines known to be dependent on SHP2 or specific kinase signaling.
Methodology:
-
Cell Culture: Culture a relevant cancer cell line (e.g., Kyse-520 for SHP2-dependent cancers) in appropriate media.
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson’s buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Conclusion and Future Directions
While the precise mechanism of action of this compound remains to be definitively elucidated, the wealth of data on its structural analogs strongly suggests a role as an enzyme inhibitor, with SHP2 and various protein kinases as plausible targets. The methyl group at the 6-position may influence binding affinity and selectivity compared to unsubstituted parent compounds.
Future research should focus on the direct experimental validation of these hypotheses through the recommended in vitro and cellular assays. Further investigation into its effects on a broader panel of kinases and phosphatases, along with co-crystallization studies, will be instrumental in pinpointing its exact molecular target and mechanism of action. This will ultimately pave the way for the rational design and development of novel therapeutics based on the this compound scaffold.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 7. Pyrido[2,3-d]pyrimidin-5-ones: a novel class of antiinflammatory macrophage colony-stimulating factor-1 receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to In Silico Modeling of 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one Interactions
Audience: This document is intended for researchers, computational chemists, and drug development professionals involved in the discovery and design of novel therapeutics based on the pyrido[1,2-a]pyrimidine scaffold.
Abstract
The 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one core is a privileged heterocyclic scaffold that forms the basis for a variety of pharmacologically active agents.[1] Understanding the molecular interactions that drive the biological activity of this scaffold is paramount for rational drug design. This technical guide provides an in-depth overview of the core in silico methodologies used to model the interactions of this compound and its derivatives with biological targets. It details protocols for molecular docking, pharmacophore modeling, and molecular dynamics simulations, supported by data presentation and workflow visualizations to facilitate the design of new, potent, and selective inhibitors.
Introduction: The Pyrido[1,2-a]pyrimidine Scaffold
Pyrido[1,2-a]pyrimidine derivatives are a significant class of nitrogen-containing heterocycles, recognized for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neurotropic properties.[1] The inherent structural features of this scaffold allow it to interact with diverse biological targets, making it an attractive starting point for drug discovery campaigns. Computational, or in silico, modeling provides a powerful, resource-efficient approach to explore these interactions, predict binding affinities, and guide the synthesis of optimized analogues.
This guide focuses on the systematic application of computational techniques to elucidate the binding mechanisms of this compound, a representative member of this chemical class. We will outline a general workflow, from target identification to the validation of binding hypotheses, using methodologies reported for closely related structures.
General In Silico Modeling Workflow
The computational investigation of a ligand's interaction with a biological target follows a structured, multi-step process. This workflow is designed to progressively refine our understanding of the molecular recognition events, starting from broad predictions and moving towards detailed dynamic analysis.
Caption: High-level workflow for in silico drug design.
Experimental Protocols: Core Methodologies
Target Identification and Preparation
The initial step involves identifying a relevant biological target. Pyrido[1,2-a]pyrimidine derivatives have been investigated as inhibitors of various enzymes, such as urease and protein tyrosine phosphatase SHP2.[2][3]
Protocol: Protein Preparation for Docking
-
Structure Retrieval: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this example, we consider Bacillus pasteurii urease.
-
Initial Cleaning: Load the PDB file into a molecular modeling suite (e.g., Schrödinger Maestro, MOE, Discovery Studio). Remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands not required for defining the binding site.
-
Protonation and Optimization: Add hydrogen atoms to the protein structure. Use computational tools (e.g., Protein Preparation Wizard in Maestro, Protonate3D in MOE) to predict the correct ionization states of acidic and basic residues (His, Asp, Glu, Lys, Arg) at a physiological pH of 7.4.
-
Energy Minimization: Perform a restrained energy minimization of the protein structure to relieve any steric clashes introduced during hydrogen addition. Typically, a root-mean-square deviation (RMSD) constraint of 0.3 Å is applied to the heavy atoms to preserve the crystal structure's integrity. The OPLS force field is commonly used for this step.
-
Receptor Grid Generation: Define the active site for docking. This is typically a cubic volume centered on the position of a known co-crystallized inhibitor or catalytically important residues, such as the nickel ions in the urease active site.[3]
Ligand Preparation
Proper preparation of the ligand (e.g., this compound) is critical for accurate docking.
Protocol: Ligand Preparation
-
2D to 3D Conversion: Sketch the 2D structure of the ligand and convert it to a 3D conformation using a suitable program (e.g., ChemDraw, LigPrep in Maestro).
-
Tautomer and Ionization States: Generate possible tautomers and ionization states of the ligand at the target physiological pH (7.4).
-
Energy Minimization: Minimize the energy of each generated ligand conformation to obtain a low-energy, stable structure. The MMFF94 or OPLS force field is commonly employed for this purpose.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[4] This technique is instrumental in virtual screening and understanding structure-activity relationships (SAR).
References
The Pharmacological Profile of the Pyrido[1,2-a]pyrimidin-2-one Core: A Case Study of the GIRK Channel Activator ML297
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrido[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antidepressant, gastrointestinal protective, neurotropic, and anticancer properties.[1] This technical guide delves into the pharmacological profile of the pyrido[1,2-a]pyrimidin-2-one core, with a comprehensive focus on the well-characterized compound ML297 (also known as VU0456810). While specific pharmacological data for 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one is limited in publicly available literature, ML297 serves as an exemplary model for understanding the therapeutic potential of this chemical class, particularly in the context of ion channel modulation.
ML297 is a potent and selective activator of G-protein-coupled inwardly rectifying potassium (GIRK) channels, which play a crucial role in regulating neuronal excitability.[2][3] This guide will provide a detailed overview of the pharmacology of ML297, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visualizations of the relevant signaling pathways and workflows.
Pharmacological Profile of ML297
Mechanism of Action
ML297 is a selective activator of G-protein-gated inwardly rectifying K+ (GIRK/Kir3) channels.[4] Specifically, it shows a preference for heterotetrameric GIRK channels containing the GIRK1 subunit, such as GIRK1/2, which are predominantly found in the brain.[2][5] The activation of these channels by ML297 leads to an efflux of potassium ions from the neuron, resulting in hyperpolarization of the cell membrane and a decrease in neuronal excitability.[6] This mechanism of action underlies its potential therapeutic effects, particularly in conditions characterized by neuronal hyperexcitability, such as epilepsy.[2][3]
The activation of GIRK channels by ML297 is independent of G-protein signaling.[4][7] While GIRK channels are endogenously activated by the Gβγ subunits of G-proteins following the stimulation of Gi/o-coupled receptors, ML297 directly interacts with the channel.[4][8] However, the activity of ML297 is dependent on the presence of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid essential for GIRK channel function.[4][7]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for ML297 from various in vitro and in vivo studies.
Table 1: In Vitro Potency and Selectivity of ML297
| Target | Assay Type | Parameter | Value | Reference(s) |
| GIRK1/2 | Thallium Flux | EC50 | 160 nM | [2][5] |
| GIRK1/2 | Whole-Cell Electrophysiology | EC50 | 233 ± 38 nM | [4] |
| GIRK1/4 | Thallium Flux | EC50 | 887 nM | |
| GIRK1/3 | Thallium Flux | EC50 | 914 nM | |
| GIRK2 | Thallium Flux | - | Inactive | [2][5] |
| GIRK2/3 | Thallium Flux | - | Inactive | [2][5] |
| Kir2.1 | Thallium Flux | - | Inactive | |
| Kv7.4 | Thallium Flux | - | Inactive | |
| hERG | Thallium Flux | IC50 | ~10 µM | [2] |
Table 2: In Vivo Efficacy of ML297 in Epilepsy Models
| Model | Animal | Dose | Effect | Reference(s) |
| Maximal Electroshock (MES) | Mouse | 60 mg/kg (i.p.) | Significant delay in seizure onset | [2] |
| Pentylenetetrazole (PTZ)-induced seizures | Mouse | 60 mg/kg (i.p.) | Significantly prevented convulsions and fatality | [2][5] |
Experimental Protocols
Thallium Flux Assay for GIRK Channel Activation
This high-throughput screening assay is used to identify and characterize modulators of potassium channels. Thallium ions (Tl+) are used as a surrogate for K+ ions.
Materials:
-
HEK-293 cells stably expressing the desired GIRK channel subunits.
-
FluxOR™ Potassium Ion Channel Assay Kit or similar.
-
ML297 and other test compounds.
-
Assay buffer and stimulus buffer containing thallium sulfate.
-
Microplate reader capable of kinetic fluorescence measurements.
Protocol:
-
Cell Plating: Seed the HEK-293 cells expressing the GIRK channels into 384-well black-walled, clear-bottom plates and incubate overnight.
-
Dye Loading: Remove the culture medium and add the thallium-sensitive dye loading buffer to each well. Incubate the plate at room temperature in the dark for 60-90 minutes.
-
Compound Addition: Add ML297 or other test compounds at various concentrations to the wells.
-
Signal Detection: Place the plate in a kinetic plate reader. Measure the baseline fluorescence.
-
Thallium Addition: Add the thallium-containing stimulus buffer to all wells simultaneously using the plate reader's integrated fluidics.
-
Data Acquisition: Immediately begin recording the fluorescence intensity over time. The influx of Tl+ through open GIRK channels will lead to an increase in fluorescence.
-
Data Analysis: The rate of fluorescence increase is proportional to the GIRK channel activity. Calculate EC50 values by fitting the concentration-response data to a sigmoidal dose-response curve.[9][10][11]
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents in individual cells.
Materials:
-
HEK-293 cells expressing GIRK channels.
-
Patch-clamp rig including an amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Extracellular solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).
-
Intracellular solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 HEPES, 11 EGTA, 0.1 CaCl2, 4 MgATP, 0.3 Na2GTP, pH 7.2).
-
ML297 and other relevant ligands.
Protocol:
-
Cell Preparation: Plate cells on glass coverslips.
-
Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.
-
Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -80 mV).
-
Drug Application: Perfuse the cell with the extracellular solution containing ML297 at various concentrations.
-
Current Recording: Record the resulting inward currents, which are carried by K+ ions flowing through the activated GIRK channels.
-
Data Analysis: Measure the amplitude of the ML297-evoked currents and plot the concentration-response relationship to determine the EC50.[12][13][14]
Pentylenetetrazole (PTZ)-Induced Seizure Model in Mice
This is a widely used in vivo model to screen for anticonvulsant activity. PTZ is a GABAA receptor antagonist that induces seizures.
Materials:
-
Male C57BL/6 mice.
-
ML297, vehicle control (e.g., 2% DMSO in 0.5% aqueous hydroxypropyl cellulose), and positive control (e.g., sodium valproate).
-
Pentylenetetrazole (PTZ) solution in saline.
-
Syringes and needles for intraperitoneal (i.p.) injections.
-
Observation chambers.
Protocol:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment.
-
Drug Administration: Inject mice i.p. with ML297 (e.g., 60 mg/kg), vehicle, or a positive control.
-
Waiting Period: Allow 30 minutes for drug absorption and distribution.
-
PTZ Administration: Administer a convulsant dose of PTZ (e.g., 40 mg/kg, i.p.).
-
Observation: Immediately after PTZ injection, place each mouse in an individual observation chamber and record the latency to the first convulsion and the incidence of mortality for a predefined period (e.g., 30 minutes).
-
Data Analysis: Compare the seizure latency and survival rates between the different treatment groups using appropriate statistical methods.[2][15][16][17]
Signaling Pathways and Experimental Workflows
GIRK Channel Signaling Pathway
The following diagram illustrates the canonical G-protein-dependent activation of GIRK channels and the direct activation by ML297.
Caption: GIRK channel activation by GPCRs and direct modulation by ML297.
Experimental Workflow for In Vitro Characterization of ML297
This diagram outlines the typical workflow for characterizing a compound like ML297 in vitro.
Caption: A typical workflow for the in vitro characterization of a GIRK channel activator.
Logical Workflow for In Vivo Anticonvulsant Testing
This diagram illustrates the decision-making process for the in vivo evaluation of a potential anticonvulsant compound.
Caption: Logical workflow for in vivo anticonvulsant testing of a candidate compound.
Conclusion
The pyrido[1,2-a]pyrimidin-2-one scaffold represents a promising starting point for the development of novel therapeutics. The detailed pharmacological profile of ML297 as a potent and selective GIRK channel activator highlights the potential of this chemical class to modulate ion channels and influence neuronal excitability. The data and protocols presented in this guide provide a comprehensive resource for researchers interested in exploring the therapeutic utility of pyrido[1,2-a]pyrimidine derivatives. Further investigation into compounds with this core structure may lead to the discovery of new treatments for a range of neurological disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ML297 (VU0456810), the first potent and selective activator of the GIRK potassium channel, displays antiepileptic properties in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Small Molecule-GIRK Potassium Channel Modulators That Are Anxiolytic Therapeutics | Center for Technology Transfer & Commercialization [legacy.cttc.co]
- 7. Advances in Targeting GIRK Channels in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels [frontiersin.org]
- 9. ionbiosciences.com [ionbiosciences.com]
- 10. ionbiosciences.com [ionbiosciences.com]
- 11. Ion Channel Activators: Thallium Flux and Patch-Clamp Study [metrionbiosciences.com]
- 12. Whole Cell Patch Clamp Protocol [protocols.io]
- 13. docs.axolbio.com [docs.axolbio.com]
- 14. homepages.gac.edu [homepages.gac.edu]
- 15. benchchem.com [benchchem.com]
- 16. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 17. Video: Pentylenetetrazole-Induced Kindling Mouse Model [jove.com]
Methodological & Application
Application Note: A Novel Domino Strategy for the Synthesis of 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one
Introduction
The pyrido[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure found in numerous pharmacologically active compounds. Derivatives of this core exhibit a wide range of biological activities and are key components in the design of novel therapeutics. Consequently, the development of efficient, sustainable, and high-yielding synthetic routes to access these molecules is of significant interest to the chemical and pharmaceutical research community. This application note details a novel, hexafluoroisopropanol (HFIP)-mediated domino strategy for the synthesis of 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one, a representative member of this important class of compounds.
Principle of the Method
This modern synthetic approach utilizes a domino reaction, a sequence of intramolecular transformations that occur under the same reaction conditions without the isolation of intermediates. This strategy is highly efficient, minimizing solvent usage and purification steps. The synthesis of 2H-pyrido[1,2-a]pyrimidin-2-ones via this method involves four sequential reactions: an aza-Michael addition, elimination of water, an intramolecular acyl substitution, and a final[1][2]-hydride shift to yield the aromatic product.[1]
Hexafluoroisopropanol (HFIP) serves as both the reaction medium and a promoter for the cascade.[1] Its unique properties, including high polarity, low nucleophilicity, and strong hydrogen-bond-donating ability, facilitate the key steps of the reaction sequence under catalyst-free conditions. This methodology represents a significant advancement over classical methods that may require harsh reagents, catalysts, or multi-step procedures.[1]
Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative and qualitative differences between the novel domino route and a conventional cyclocondensation approach for synthesizing the target compound.
| Parameter | Novel Domino Route (HFIP-Mediated) | Conventional Cyclocondensation |
| Starting Materials | 2-Amino-6-methylpyridine, Ethyl acrylate | 2-Amino-6-methylpyridine, β-Ketoester (e.g., Ethyl acetoacetate) |
| Solvent / Promoter | Hexafluoroisopropanol (HFIP) | High-boiling solvents (e.g., Dowtherm A, PPA) or strong acid/base catalysts |
| Reaction Steps | One-pot domino reaction | Often requires multiple steps with intermediate isolation |
| Temperature | Moderate (Reflux in HFIP, ~60 °C) | High temperatures (>150 °C) are common |
| Reaction Time | Typically 4-12 hours | Can range from 12 to 48 hours |
| Typical Yield | High (up to 95% reported for analogues)[1] | Variable, often moderate to good |
| Byproducts | Primarily water | Various, depending on side reactions and reagents |
| Green Chemistry Aspect | Catalyst-free, recyclable solvent, high atom economy[1] | High energy consumption, use of hazardous reagents/solvents |
Detailed Experimental Protocols
Protocol 1: Novel Domino Synthesis of this compound
This protocol describes the synthesis using the HFIP-mediated domino reaction.
Materials:
-
2-Amino-6-methylpyridine (1.0 mmol, 108.14 mg)
-
Ethyl acrylate (1.2 mmol, 120.14 mg, 0.13 mL)
-
Hexafluoroisopropanol (HFIP) (3 mL)
-
Round-bottom flask (10 mL) with reflux condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)
Procedure:
-
To a 10 mL round-bottom flask, add 2-amino-6-methylpyridine (1.0 mmol, 108.14 mg).
-
Add 3 mL of hexafluoroisopropanol (HFIP) to the flask and stir until the solid is fully dissolved.
-
Add ethyl acrylate (1.2 mmol, 0.13 mL) to the solution at room temperature.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux (~60 °C) with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the HFIP solvent under reduced pressure using a rotary evaporator. Note: HFIP is volatile and can be collected and recycled.
-
The resulting crude residue is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of 20-50% ethyl acetate in hexane) to afford the pure this compound.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS).
Visualizations
Synthetic Pathway Diagram
Caption: Domino reaction pathway for the synthesis of the target compound.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the domino synthesis.
References
Application Notes and Protocols for High-Throughput Screening of 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one
Audience: Researchers, scientists, and drug development professionals.
Introduction:
6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one belongs to the pyrido[1,2-a]pyrimidine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules.[1] Derivatives of pyrido[1,2-a]pyrimidine have been reported to exhibit a wide range of pharmacological activities, including anticancer, antidepressant, and neurotropic properties.[1] Given the therapeutic potential of this chemical class, this compound is a candidate for inclusion in high-throughput screening (HTS) campaigns to identify novel modulators of various biological targets. These application notes provide detailed protocols for screening this compound against two major classes of drug targets: protein kinases and G-protein coupled receptors (GPCRs).
Compound Information:
| Parameter | Value | Reference |
| Compound Name | This compound | [2][3] |
| CAS Number | 16075-68-6 | [2] |
| Molecular Formula | C9H8N2O | [2] |
| Molecular Weight | 160.18 g/mol | [2] |
| Purity | ≥98% | [2][3] |
Application 1: Protein Kinase Inhibition Assays
Protein kinases are a crucial class of enzymes that regulate numerous cellular processes, and their dysregulation is implicated in many diseases, particularly cancer.[4][5] The pyrido[1,2-a]pyrimidine scaffold has been identified in compounds targeting kinases.[6][7] Therefore, screening this compound against a panel of protein kinases is a rational approach to identify potential inhibitory activity.
Signaling Pathway: Generic Kinase Cascade
Below is a diagram illustrating a generic mitogen-activated protein kinase (MAPK) signaling cascade, a common pathway investigated in drug discovery.
Caption: A generic kinase signaling pathway.
Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol describes a luminescent ADP detection assay to measure kinase activity. The amount of ADP produced is directly proportional to kinase activity.
Materials:
-
Kinase of interest (e.g., a MAP Kinase)
-
Substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
This compound (dissolved in DMSO)
-
384-well white assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating: Prepare serial dilutions of this compound in DMSO. Dispense 50 nL of each dilution into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in kinase assay buffer.
-
Prepare a 2X ATP solution in kinase assay buffer.
-
Add 5 µL of the 2X kinase/substrate solution to each well.
-
Add 5 µL of the 2X ATP solution to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis:
The inhibitory activity of this compound is determined by the reduction in the luminescent signal. The half-maximal inhibitory concentration (IC50) can be calculated using non-linear regression analysis.
| Concentration (µM) | Luminescence (RLU) | % Inhibition |
| 0 (Control) | 1,500,000 | 0 |
| 0.1 | 1,350,000 | 10 |
| 1 | 825,000 | 45 |
| 10 | 225,000 | 85 |
| 100 | 50,000 | 97 |
Application 2: GPCR Modulation Assays
GPCRs are the largest family of cell surface receptors and are targets for a significant portion of modern pharmaceuticals.[8] They mediate cellular responses to a wide variety of extracellular stimuli.[8] HTS assays for GPCRs often monitor changes in downstream second messengers, such as calcium ions (Ca2+) or cyclic AMP (cAMP).[8][9]
Experimental Workflow: Calcium Flux Assay
This workflow outlines the steps for a fluorescent-based calcium flux assay to identify modulators of Gq-coupled GPCRs.
Caption: A typical workflow for a cell-based HTS assay.
Experimental Protocol: Calcium Flux Assay for GPCR Antagonists
This protocol is designed to identify antagonists of a Gq-coupled GPCR.
Materials:
-
A cell line stably expressing the GPCR of interest (e.g., HEK293 cells).
-
Cell culture medium.
-
Fluo-4 AM calcium indicator dye.
-
Probenecid (to prevent dye leakage).
-
A known agonist for the target GPCR.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound (dissolved in DMSO).
-
384-well black, clear-bottom assay plates.
-
A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed the cells into 384-well plates at an appropriate density and incubate overnight to allow for attachment.
-
Dye Loading:
-
Remove the cell culture medium.
-
Add the Fluo-4 AM loading buffer containing probenecid.
-
Incubate for 60 minutes at 37°C.
-
-
Compound Addition:
-
Wash the cells with assay buffer.
-
Transfer the plate to the fluorescence reader.
-
Add various concentrations of this compound to the wells.
-
Incubate for 15-30 minutes.
-
-
Agonist Stimulation and Detection:
-
Measure the baseline fluorescence.
-
Add the GPCR agonist at a concentration that elicits a submaximal response (EC80).
-
Immediately begin measuring the fluorescence intensity over time (typically 2-3 minutes) to capture the calcium flux.
-
-
Data Acquisition: Record the fluorescence signal before and after agonist addition.
Data Analysis:
The antagonistic activity is measured as a decrease in the agonist-induced calcium signal. The IC50 value represents the concentration of the compound that inhibits 50% of the agonist response.
| Compound Concentration (µM) | Peak Fluorescence (RFU) | % Inhibition |
| 0 (Agonist only) | 50,000 | 0 |
| 0.1 | 45,000 | 10 |
| 1 | 27,500 | 45 |
| 10 | 10,000 | 80 |
| 100 | 2,500 | 95 |
The provided protocols offer a starting point for assessing the biological activity of this compound in a high-throughput screening context. Based on the activities of related compounds, this molecule represents a viable candidate for screening against protein kinases and GPCRs. Successful hit identification from these primary screens would necessitate further validation through secondary assays and structure-activity relationship (SAR) studies to develop promising lead compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 4. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 6-(2,4-difluorophenoxy)-2-[3-hydroxy-1-(2-hydroxyethyl)propylamino]-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one (pamapimod) and 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487) as orally bioavailable and highly selective inhibitors of p38α mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vitro Assays with 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro evaluation of 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one and related pyrido[1,2-a]pyrimidine derivatives. The protocols outlined below are foundational methods for assessing the cytotoxic, kinase inhibitory, and anti-inflammatory potential of this class of compounds.
I. Overview of Pyrido[1,2-a]pyrimidine Derivatives
The pyrido[1,2-a]pyrimidine scaffold is a key heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities.[1] Derivatives have shown potential as anticancer, anti-inflammatory, and kinase-modulating agents.[1][2] Specifically, various substituted pyrido[1,2-a]pyrimidin-4-one derivatives have been investigated as inhibitors of aldose reductase, SHP2, and other enzymes, highlighting the therapeutic potential of this chemical class.[3][4] While specific data for this compound is not extensively available in the public domain, the following protocols for related compounds provide a strong framework for its characterization.
II. Data Presentation: In Vitro Activity of Pyrido[2,3-d]pyrimidine and Pyrazolo[3,4-d]pyrimidinone Derivatives
The following tables summarize the in vitro activity of various pyrimidine derivatives, providing a reference for the potential efficacy of this compound.
Table 1: Cytotoxicity of Pyrido[2,3-d]pyrimidine Derivatives against Cancer Cell Lines [5]
| Compound | Target Cell Line | IC50 (µM) |
| Compound 4 | MCF-7 (Breast Cancer) | 0.57 |
| HepG2 (Liver Cancer) | 1.13 | |
| Compound 11 | MCF-7 (Breast Cancer) | 1.31 |
| HepG2 (Liver Cancer) | 0.99 | |
| Staurosporine (Control) | HepG2 (Liver Cancer) | 5.07 |
Table 2: PIM-1 Kinase Inhibition by Pyrido[2,3-d]pyrimidine Derivatives [5]
| Compound | PIM-1 Kinase IC50 (nM) | % Inhibition |
| Compound 4 | 11.4 | 97.8 |
| Compound 10 | 17.2 | 94.6 |
| Compound 6 | 34.6 | 89.6 |
| Compound 11 | 21.4 | 92.1 |
| Staurosporine (Control) | 16.7 | 95.6 |
Table 3: CDK2 Kinase Inhibition by Pyrazolo[3,4-d]pyrimidinone Derivatives [6]
| Compound | CDK2 Kinase IC50 (µM) | |---|---|---| | Compound 4a | 0.21 | | Roscovitine (Control) | 0.25 |
III. Experimental Protocols
A. Cytotoxicity Assessment using MTT Assay
This colorimetric assay is a standard method for assessing cell viability and the cytotoxic potential of a compound.[2]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[2]
Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7, HepG2, A549) into a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) in the appropriate cell culture medium. Add the compound solutions to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[2]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[2]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[2]
Caption: Workflow for the MTT cytotoxicity assay.
B. In Vitro Kinase Inhibition Assay (Example: PIM-1)
This protocol describes a method to assess the inhibitory activity of the compound against a specific protein kinase, such as PIM-1.
Principle: The assay measures the amount of ADP produced from the kinase reaction, which is then used in a coupled enzyme system to generate a detectable signal (e.g., fluorescence).[7]
Protocol:
-
Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA.[7]
-
PIM-1 Kinase Solution: Dilute recombinant human PIM-1 kinase in Kinase Buffer.[7]
-
Substrate/ATP Solution: Dilute a biotinylated peptide substrate and ATP in Kinase Buffer.[7]
-
Test Compound: Prepare serial dilutions of this compound in DMSO, then further dilute in Kinase Buffer.[7]
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the test compound solution to the wells.[7]
-
Add 10 µL of the PIM-1 kinase solution to each well.[7]
-
Initiate the reaction by adding 5 µL of the substrate/ATP solution.[7]
-
Incubate at room temperature for 60 minutes.[7]
-
Stop the reaction and add detection reagents.[7]
-
Incubate for 60 minutes at room temperature, protected from light.[7]
-
Read the plate on a suitable plate reader.
-
-
Data Analysis: Determine the IC50 value of the compound by plotting the percentage of kinase inhibition against the compound concentration.
Caption: Inhibition of a protein kinase signaling pathway.
C. Nitric Oxide Synthase (NOS) Inhibition Assay
This assay evaluates the ability of the compound to inhibit the activity of nitric oxide synthases, which are involved in inflammatory processes.
Principle: The inhibitory effect is determined by measuring the amount of nitric oxide (NO) produced by the enzyme. This can be quantified using the Griess reagent, which reacts with nitrite, a stable product of NO oxidation.[8]
Protocol:
-
Enzyme and Compound Preparation: Prepare solutions of purified inducible NOS (iNOS) or neuronal NOS (nNOS) and serial dilutions of this compound.
-
Reaction Mixture: In a microplate, combine the NOS enzyme, the test compound, and the necessary co-factors (e.g., NADPH, L-arginine).
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Griess Reaction: Add Griess reagent to each well and incubate at room temperature for 10-15 minutes to allow for color development.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NOS inhibition and determine the IC50 value.
IV. Signaling Pathways Potentially Modulated by Pyrido[1,2-a]pyrimidine Derivatives
Several signaling pathways are implicated in the diseases targeted by pyrido[1,2-a]pyrimidine derivatives, such as cancer and inflammation. These include the RAS-ERK, PI3K-AKT, and JAK-STAT pathways.[3]
Caption: Overview of key signaling pathways in cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one in Cancer Cell Lines: A Review of Related Compounds
Disclaimer: To date, specific research on the anticancer activities of 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one in cancer cell lines is not available in the public domain. This document provides a detailed overview of the application and methodologies used for structurally related compounds, primarily derivatives of pyrido[1,2-a]pyrimidin-4-one and pyrido[2,3-d]pyrimidine, to serve as a practical guide for researchers interested in this chemical scaffold. The presented data and protocols are based on published studies of these related compounds and should be adapted and validated for this compound.
Introduction
The pyrido[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While direct data on this compound is limited, its structural analogs have demonstrated significant potential as anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines through mechanisms including the induction of apoptosis and cell cycle arrest. This application note summarizes the cytotoxic activities, mechanisms of action, and relevant experimental protocols for key pyrido[1,2-a]pyrimidine and pyrido[2,3-d]pyrimidine derivatives, providing a valuable resource for the investigation of novel compounds within this class.
Data Presentation: Cytotoxicity of Pyrido-pyrimidine Derivatives
The following tables summarize the in vitro cytotoxic activity of various pyrido-pyrimidine derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
Table 1: IC50 Values of Pyrido[1,2-a]pyrimidin-4-one Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 14i | Kyse-520 (Esophageal) | 1.06[1] |
| NCI-H358 (Lung) | Not specified, but stronger than SHP099 | |
| MIA-PaCa2 (Pancreatic) | Not specified, but stronger than SHP099 | |
| HBMEC (Normal) | 30.75[1] | |
| 13a | SHP2 (enzymatic assay) | Not specified, but showed good inhibitory activity[1] |
Table 2: IC50 Values of Pyrido[2,3-d]pyrimidine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) |
| Compound 4 | MCF-7 (Breast) | 0.57[2][3] |
| HepG2 (Liver) | 1.13[2][3] | |
| Compound 11 | MCF-7 (Breast) | 1.31[2][3] |
| HepG2 (Liver) | 0.99[2][3] | |
| Compound 15f | PC-3 (Prostate) | 0.36[4] |
| A-549 (Lung) | 0.41[4] |
Mechanism of Action
Studies on pyrido-pyrimidine derivatives suggest that their anticancer effects are mediated through the induction of apoptosis and cell cycle arrest.
-
Apoptosis Induction: Certain pyrido[2,3-d]pyrimidine derivatives have been shown to significantly increase the apoptotic cell population in MCF-7 cells. For instance, one compound increased the total apoptosis in treated cells to 36.14% compared to 0.62% in the control group.[2][3]
-
Cell Cycle Arrest: Pyrido[1,2-a]pyrimidin-4-one and pyrido[2,3-d]pyrimidine derivatives have been observed to cause cell cycle arrest at the G1 or G0/G1 phase.[1][2][3] This is often associated with the enhanced expression of cell cycle inhibitors like p21.[4]
-
Signaling Pathway Inhibition: The anticancer activity of these compounds has been linked to the inhibition of specific signaling pathways. For example, a pyrido[1,2-a]pyrimidin-4-one derivative, 14i , acts as an allosteric SHP2 inhibitor, leading to the downregulation of phosphorylation levels of Akt and Erk1/2 in Kyse-520 cells.[1] Certain pyrido[2,3-d]pyrimidine derivatives have shown potent inhibition of PIM-1 kinase.[2][3]
Experimental Protocols
The following are detailed methodologies for key experiments typically performed to evaluate the anticancer properties of pyrido-pyrimidine derivatives.
Cell Culture
-
Cell Lines: Human cancer cell lines (e.g., MCF-7, HepG2, PC-3, A-549, Kyse-520) and a normal cell line (e.g., HBMEC) are used.
-
Culture Medium: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) for 48 or 72 hours. A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and quantify apoptosis by flow cytometry.
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
-
Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., p-Akt, Akt, p-Erk1/2, Erk1/2, p21, Caspase-3, β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathway Diagram
Caption: SHP2 Inhibition Pathway by a Pyrido[1,2-a]pyrimidin-4-one Derivative.
Experimental Workflow Diagram
Caption: General Experimental Workflow for Anticancer Drug Screening.
References
- 1. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 4. Synthesis and antitumor activity of pyrido [2,3-d]pyrimidine and pyrido[2,3-d] [1,2,4]triazolo[4,3-a]pyrimidine derivatives that induce apoptosis through G1 cell-cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Dissolving 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one
Audience: Researchers, scientists, and drug development professionals.
Introduction: 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one is a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery. Proper dissolution and handling of this compound are crucial for accurate and reproducible experimental results in biological assays and other research applications. This document provides a detailed experimental procedure for dissolving this compound and preparing stock solutions for research purposes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for calculating molar concentrations and for understanding the compound's general characteristics.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O | [1] |
| Molecular Weight | 160.18 g/mol | [1] |
| Appearance | Solid (presumed) | General knowledge |
| Purity | ≥98% (typical) | [1] |
Experimental Protocols
General Guidelines for Handling and Storage
-
Handling: Handle this compound in a well-ventilated area, preferably in a chemical fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store the solid compound in a tightly sealed container, protected from light and moisture, at room temperature. For long-term storage, consider refrigeration at 2-8 °C.
Recommended Solvents and Solubility Testing
Recommended Solvents (in order of preference for biological applications):
-
Dimethyl sulfoxide (DMSO)
-
Ethanol (EtOH)
-
Methanol (MeOH)
-
Ethyl Acetate (EtOAc)
-
Dichloromethane (DCM)
-
1,2-Dichlorobenzene (DCB) - for specific chemical reactions requiring high temperatures.
Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for biological screening.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculate the required mass:
-
To prepare 1 mL of a 10 mM stock solution, the required mass of the compound is calculated as follows:
-
Mass (mg) = Molarity (mol/L) × Molecular Weight ( g/mol ) × Volume (L) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 160.18 g/mol × 0.001 L × 1000 mg/g = 1.6018 mg
-
-
-
Weigh the compound:
-
Accurately weigh approximately 1.6 mg of this compound using a calibrated analytical balance. Record the exact weight.
-
-
Dissolution:
-
Transfer the weighed compound into a sterile microcentrifuge tube or vial.
-
Add the calculated volume of DMSO to achieve a 10 mM concentration. For example, if 1.60 mg was weighed, add 1.0 mL of DMSO.
-
Vortex the mixture thoroughly for 1-2 minutes until the solid is completely dissolved. A clear solution should be obtained.
-
-
Aiding Dissolution (if necessary):
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Gentle warming (e.g., to 37°C) can also be applied, but caution should be exercised as heat may degrade the compound.
-
-
Storage of Stock Solution:
-
Once dissolved, the stock solution should be stored at -20°C or -80°C to maintain its stability.
-
It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Protocol for Solubility Assessment in Various Solvents
This protocol outlines a method to qualitatively assess the solubility of the compound in different organic solvents.
Materials:
-
This compound (solid)
-
A selection of organic solvents (e.g., DMSO, Ethanol, Methanol, Ethyl Acetate, DCM)
-
Small glass vials or test tubes
-
Vortex mixer
Procedure:
-
Weigh approximately 1 mg of this compound into separate, labeled vials for each solvent to be tested.
-
Add 100 µL of the respective solvent to each vial.
-
Vortex each vial vigorously for 1-2 minutes.
-
Visually inspect each vial for undissolved solid.
-
If the solid has dissolved, add another 1 mg of the compound and repeat step 3 to estimate the approximate solubility.
-
Record the observations in a table.
Table for Solubility Assessment (Example Data):
| Solvent | Approx. Solubility (mg/mL) | Observations |
| DMSO | >10 | Readily dissolves to form a clear solution. |
| Ethanol | ~5 | Dissolves with vortexing. |
| Methanol | ~5 | Dissolves with vortexing. |
| Ethyl Acetate | <1 | Partially soluble. |
| DCM | <1 | Sparingly soluble. |
Mandatory Visualizations
Experimental Workflow for Dissolution
Caption: Workflow for dissolving this compound.
Relevant Signaling Pathway
Pyrido[1,2-a]pyrimidine derivatives have been investigated as inhibitors of the SHP2 protein tyrosine phosphatase. SHP2 is a key signaling node that positively regulates the RAS-ERK and PI3K-AKT pathways, which are critical for cell proliferation and survival.
Caption: Inhibition of the SHP2 signaling pathway.
References
Analytical Techniques for Purity Assessment of 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purity assessment of 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one, a heterocyclic compound with potential applications in pharmaceutical development. Ensuring the purity of this compound is critical for accurate biological and toxicological studies, as well as for meeting regulatory standards. The following sections outline various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, that can be employed for comprehensive purity evaluation.
Overview of Purity Assessment Strategy
A multi-faceted approach is recommended for the definitive purity assessment of this compound. This involves a combination of a high-resolution separation technique for quantification of the main component and impurities, and spectroscopic methods for structural confirmation and identification of potential contaminants.
Caption: A logical workflow for the synthesis, purification, and multi-technique purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
HPLC is a primary technique for determining the purity of this compound by separating it from non-volatile impurities. A reversed-phase method is generally suitable for this compound.
Experimental Protocol
Caption: Step-by-step workflow for the HPLC analysis of this compound.
Instrumentation:
-
HPLC system with a UV detector (e.g., Agilent 1260 Infinity II or similar).
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Recommended Setting |
|---|---|
| Column | C18 reverse-phase column (e.g., LiChrosorb® RP-18, 250 x 4.0 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.01 M Phosphate Buffer (pH 2.0) in a 50:50 (v/v) ratio. For MS compatibility, replace phosphoric acid with formic acid.[1] |
| Flow Rate | 1.0 - 1.5 mL/min |
| Injection Volume | 10 - 20 µL |
| Column Temperature | 25 - 30 °C |
| Detection Wavelength | 239 nm (or determined by UV scan of the analyte)[2] |
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve the sample in the mobile phase to a final concentration of 0.5 - 1.0 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
| Compound | Retention Time (min) | Area (%) |
| This compound | To be determined | >98% (Typical)[3][4] |
| Impurity 1 | To be determined | <0.1% |
| Impurity 2 | To be determined | <0.1% |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for the separation, identification, and quantification of volatile impurities that may be present from the synthesis, such as residual solvents.
Experimental Protocol
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
GC-MS Conditions:
| Parameter | Recommended Setting |
|---|---|
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min |
| Injection Mode | Split (e.g., 50:1) |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40 - 450 amu |
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in a high-purity solvent such as dichloromethane or ethyl acetate.
-
Inject 1 µL of the solution into the GC-MS.
Data Analysis: The total ion chromatogram (TIC) will show the separation of different components. The mass spectrum of each peak can be compared with a library (e.g., NIST) to identify impurities. The molecular ion peak [M]+ for this compound should be observed at m/z 160.18.
| Component | Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | To be determined | 160 (M+), other fragments |
| Residual Solvents | Variable | Library Match |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
NMR spectroscopy is invaluable for the structural elucidation of the main component and the identification and quantification of impurities. Quantitative NMR (qNMR) can be used to determine the absolute purity of the compound.[5]
Experimental Protocol
Caption: Workflow for quantitative NMR (qNMR) analysis.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation for qNMR:
-
Accurately weigh a known amount of the sample (e.g., 10-20 mg).
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) that has a resonance signal that does not overlap with the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.
NMR Acquisition Parameters (¹H NMR):
-
Pulse Angle: 90°
-
Relaxation Delay (d1): 5 x T1 of the slowest relaxing proton (typically 30-60 seconds for accurate quantification).
-
Number of Scans: Sufficient for good signal-to-noise (e.g., 8-16).
Data Analysis: The purity is calculated by comparing the integral of a well-resolved proton signal of the analyte with the integral of a known proton signal from the internal standard.
Expected ¹H and ¹³C NMR Data: While specific spectral data for this exact compound is not widely published, related pyrimidine structures can provide an indication of expected chemical shifts.[6]
| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Assignment |
| CH3 | ~2.3 - 2.5 | s | Methyl group at C6 |
| Aromatic/Vinyl H | ~6.0 - 8.5 | m | Protons on the pyrido-pyrimidine ring |
| ¹³C NMR | Expected Chemical Shift (ppm) | Assignment | |
| CH3 | ~18 - 25 | Methyl carbon | |
| C=O | ~160 - 170 | Carbonyl carbon | |
| Aromatic/Vinyl C | ~100 - 155 | Ring carbons |
By integrating specific, non-overlapping peaks of this compound and comparing them to the integral of the internal standard, a highly accurate purity value can be determined.[5]
Summary of Analytical Techniques
The choice of analytical technique will depend on the specific requirements of the purity assessment. A combination of these methods provides the most comprehensive evaluation.
| Technique | Purpose | Information Provided | Advantages | Limitations |
| HPLC | Quantitative analysis of non-volatile impurities | Retention time, peak area (%) | High precision and accuracy for purity determination | May not detect highly volatile or non-UV active impurities |
| GC-MS | Identification and quantification of volatile impurities | Retention time, mass spectrum | High sensitivity for volatile compounds, definitive identification | Not suitable for non-volatile or thermally labile compounds[7] |
| qNMR | Absolute purity determination and structural confirmation | Chemical shifts, coupling constants, integral values | Provides absolute quantification without a reference standard of the analyte, structurally informative[5] | Lower sensitivity compared to chromatographic methods |
| Mass Spec | Molecular weight confirmation | Mass-to-charge ratio (m/z) | Confirms molecular identity | Not a quantitative technique on its own |
By implementing these detailed protocols, researchers, scientists, and drug development professionals can confidently assess the purity of this compound, ensuring the quality and reliability of their research and development activities.
References
- 1. Separation of 1,3,4,6,7,8-Hexahydro-1-methyl-2H-pyrimido(1,2-a)pyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes & Protocols: Enhancing the Potency of 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of novel analogs of 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one with the objective of improving their biological potency. This document outlines synthetic strategies, detailed experimental protocols for synthesis and biological evaluation, and presents structure-activity relationship (SAR) data in a structured format.
Introduction and Rationale
The 2H-pyrido[1,2-a]pyrimidin-2-one scaffold is a privileged heterocyclic system that forms the core of various biologically active compounds. This compound serves as a foundational structure for the development of potent inhibitors of various enzymes and modulators of cellular pathways. The strategic modification of this core structure is a key approach in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties. This document focuses on systematic analog development to improve inhibitory activity against target enzymes.
Structure-Activity Relationship (SAR) Summary
The potency of this compound analogs is significantly influenced by the nature and position of substituents on the pyridopyrimidine core. The following table summarizes the quantitative data from hypothetical lead optimization studies, illustrating the impact of various modifications on inhibitory potency (IC₅₀).
Table 1: Structure-Activity Relationship of this compound Analogs
| Compound ID | R¹ (Position 6) | R² (Position 3) | R³ (Position 4) | Target Enzyme IC₅₀ (nM) |
| LEAD-001 | -CH₃ | -H | -H | 1250 |
| ANA-002 | -CH₃ | -Br | -H | 780 |
| ANA-003 | -CH₃ | -Cl | -H | 810 |
| ANA-004 | -CH₃ | -H | -OCH₃ | 950 |
| ANA-005 | -CH₃ | -H | -Ph | 620 |
| ANA-006 | -CF₃ | -H | -H | 450 |
| ANA-007 | -CF₃ | -Br | -H | 150 |
| ANA-008 | -CF₃ | -H | -Ph | 210 |
Interpretation of SAR Data:
-
Position 3: Halogenation at the 3-position, particularly with bromine, appears to be beneficial for potency (compare LEAD-001 and ANA-002 ).
-
Position 4: Substitution at the 4-position with a phenyl group enhances potency more than a methoxy group (compare ANA-004 and ANA-005 ).
-
Position 6: Replacing the methyl group with a trifluoromethyl group significantly improves potency, likely due to electronic effects (compare LEAD-001 and ANA-006 ).
-
Combined Modifications: The combination of a trifluoromethyl group at position 6 and a bromine at position 3 results in the most potent analog in this series (ANA-007 ).
Experimental Protocols
General Synthetic Scheme for Analog Preparation
The synthesis of this compound analogs can be achieved through a multi-step process, often starting from substituted 2-aminopyridines. A general workflow is depicted below.
Caption: General workflow for the synthesis of pyrido[1,2-a]pyrimidin-2-one analogs.
Protocol: Synthesis of Analog ANA-007 (6-CF₃, 3-Br)
Materials:
-
2-amino-6-(trifluoromethyl)pyridine
-
Diethyl bromomalonate
-
Eaton's reagent (Phosphorus pentoxide in methanesulfonic acid)
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Acetonitrile (ACN)
-
Sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Step 1: Condensation. To a solution of 2-amino-6-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent like toluene, add diethyl bromomalonate (1.1 eq). Heat the mixture to reflux for 12-18 hours, monitoring the reaction by TLC. After completion, cool the reaction mixture and concentrate under reduced pressure.
-
Step 2: Cyclization. Dissolve the crude intermediate from Step 1 in Eaton's reagent. Heat the mixture at 80-100°C for 2-4 hours. Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of NaHCO₃. Extract the product with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to obtain 6-(trifluoromethyl)-2H-pyrido[1,2-a]pyrimidin-2-one.
-
Step 3: Bromination. Dissolve the product from Step 2 (1.0 eq) in ACN. Add N-Bromosuccinimide (1.1 eq) portion-wise at room temperature. Stir the reaction mixture for 4-6 hours until TLC indicates complete consumption of the starting material. Quench the reaction with aqueous sodium thiosulfate solution. Extract the product with DCM, wash with brine, dry over Na₂SO₄, and concentrate. Purify the final compound by column chromatography to yield ANA-007 .
Protocol: In Vitro Enzyme Inhibition Assay
This protocol describes a general fluorescence-based assay to determine the IC₅₀ values of the synthesized analogs against a target kinase.
Materials:
-
Target kinase
-
Fluorescently labeled peptide substrate
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Synthesized analogs dissolved in DMSO
-
384-well microplates
-
Plate reader capable of fluorescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds (analogs) in DMSO. A typical starting concentration is 10 mM, diluted to cover a range from 100 µM to 1 nM in the final assay.
-
Assay Reaction:
-
Add 5 µL of assay buffer to each well of a 384-well plate.
-
Add 1 µL of the serially diluted compound solution to the appropriate wells. Include controls with DMSO only (0% inhibition) and a known potent inhibitor (100% inhibition).
-
Add 10 µL of a solution containing the target enzyme and the fluorescently labeled peptide substrate in assay buffer.
-
Initiate the reaction by adding 10 µL of ATP solution in assay buffer. The final concentrations should be optimized for the specific enzyme.
-
-
Incubation and Detection: Incubate the plate at 30°C for 60 minutes. Stop the reaction by adding a stop solution (e.g., EDTA). Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Convert the fluorescence intensity values to percent inhibition relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Caption: Workflow for the in vitro determination of IC₅₀ values.
Signaling Pathway Context
The 2H-pyrido[1,2-a]pyrimidin-2-one scaffold is often associated with the inhibition of protein kinases. Kinase inhibitors can modulate a wide variety of cellular signaling pathways critical in diseases such as cancer. The diagram below illustrates a simplified, hypothetical kinase signaling cascade that could be targeted by these analogs.
Caption: Inhibition of a kinase cascade by a pyrido[1,2-a]pyrimidin-2-one analog.
Disclaimer: The data and protocols presented herein are for illustrative and educational purposes. Researchers should adapt these methods based on their specific target and available laboratory resources. All chemical syntheses and biological assays should be conducted with appropriate safety precautions.
Application Notes and Protocols: Antimicrobial Studies of Pyrido[1,2-a]pyrimidine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct antimicrobial studies for the specific compound 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one are not extensively available in the public domain. This document provides a detailed overview of the antimicrobial applications and relevant protocols for the broader class of pyrido[1,2-a]pyrimidine and related pyrido[2,3-d]pyrimidine derivatives , which serve as a representative model for this heterocyclic scaffold.
Introduction to Pyrido[1,2-a]pyrimidines in Antimicrobial Research
The pyrido[1,2-a]pyrimidine scaffold is a significant heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives of this and related structures, such as pyrido[2,3-d]pyrimidines, have been investigated for their potential as antimicrobial agents against various pathogenic bacteria and fungi.[1][2] These compounds are of particular interest due to their structural similarity to purines, allowing them to potentially interact with various biological targets within microbial cells. Research has shown that modifications to the core pyridopyrimidine structure can lead to compounds with significant efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[3][4]
Quantitative Antimicrobial Activity Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for various pyrido[2,3-d]pyrimidine derivatives, a closely related and well-studied class of compounds, against a panel of microorganisms. The MIC is defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[5][6]
Table 1: Antibacterial Activity of 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one Derivatives [4]
| Compound | Staphylococcus aureus (ATCC 25923) MIC (µmol/L) | Bacillus subtilis (ATCC 6633) MIC (µmol/L) | Escherichia coli (ATCC 25922) MIC (µmol/L) | Pseudomonas aeruginosa (ATCC 27853) MIC (µmol/L) |
| 7a | 4 | 5 | 8 | 10 |
| 7d | 5 | 6 | 10 | 12 |
| 9a | 6 | 8 | 12 | 15 |
| 9d | 8 | 10 | 15 | 20 |
| Cefotaxime (Standard) | 10 | 12 | 15 | 18 |
Table 2: Antifungal Activity of 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one Derivatives [4]
| Compound | Candida albicans (ATCC 10231) MIC (µmol/L) | Aspergillus fumigatus (ATCC 204305) MIC (µmol/L) |
| 7a | 8 | 10 |
| 7d | 10 | 12 |
| 9a | 12 | 15 |
| 9d | 15 | 18 |
| Fluconazole (Standard) | 18 | 20 |
Table 3: Antibacterial Activity of Pyrido[2,3-d]pyrimidin-4(1H)-one Derivatives [7]
| Compound | Bacillus cereus MIC (µg/mL) | Staphylococcus aureus MIC (µg/mL) | Pseudomonas aeruginosa MIC (µg/mL) | Escherichia coli MIC (µg/mL) |
| 5 | 40 | 45 | 50 | 50 |
| 6 | 42 | 48 | 50 | 50 |
| 7 | 45 | 50 | >50 | >50 |
| 8 | 40 | 45 | 50 | 50 |
| Chloramphenicol (Standard) | 20 | 22 | 25 | 25 |
Note: A study on novel pyrido[1,2-a]pyrimidine derivatives reported promising activity at a concentration of 10 μg/mL for several compounds (E1, E4, E5, E6, E7, and E8), particularly those with an amine group, though specific MIC values were not detailed in the abstract.[8]
Experimental Protocols
The following are generalized protocols for antimicrobial susceptibility testing based on methodologies reported in the literature for pyrimidine derivatives.[4][9]
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against bacterial and fungal strains.
Materials:
-
Test compounds (e.g., pyrido[1,2-a]pyrimidine derivatives) dissolved in a suitable solvent (e.g., DMSO).
-
Bacterial or fungal strains.
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.
-
96-well microtiter plates.
-
Standard antibiotic/antifungal drugs (e.g., Cefotaxime, Fluconazole).
-
Sterile saline (0.85% NaCl).
-
Spectrophotometer.
Procedure:
-
Inoculum Preparation:
-
Culture the microbial strains overnight on appropriate agar plates.
-
Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi).
-
Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare a stock solution of the test compound.
-
Perform serial two-fold dilutions of the compound in the broth directly in the 96-well plates to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared inoculum to each well containing the diluted compound.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]
-
Agar Disk Diffusion Method
This method is a qualitative or semi-quantitative test for antimicrobial susceptibility.
Materials:
-
Test compounds.
-
Sterile filter paper disks (6 mm diameter).
-
Bacterial or fungal strains.
-
Mueller-Hinton Agar (MHA) plates.
-
Standard antibiotic disks.
Procedure:
-
Inoculum Preparation:
-
Prepare a microbial suspension equivalent to a 0.5 McFarland standard.
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of an MHA plate evenly in three directions.
-
-
Disk Application:
-
Impregnate sterile paper disks with a known concentration of the test compound solution.
-
Allow the solvent to evaporate completely.
-
Place the impregnated disks, along with standard antibiotic disks, onto the surface of the inoculated agar plate.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Result Interpretation:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters. The size of the zone is indicative of the compound's antimicrobial activity.
-
Visualized Workflow and Signaling Pathways
The following diagrams illustrate the general workflow for the synthesis and antimicrobial screening of novel compounds, as well as a simplified representation of a potential mechanism of action.
Caption: Workflow for Synthesis and Antimicrobial Evaluation of Novel Compounds.
Caption: Postulated Mechanism of Action for Antimicrobial Pyridopyrimidines.
References
- 1. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antimicrobial activities of pyrido[2,3-d]pyrimidine, pyridotriazolopyrimidine, triazolopyrimidine, and pyrido[2,3-d:6,5d']dipyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 3. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1,3]benzothiazole Derivatives via Microwave-Assisted Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. idexx.dk [idexx.dk]
- 6. Antifungal activity of 6-substituted amiloride and hexamethylene amiloride (HMA) analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-up Synthesis of 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one for Preclinical Studies
Abstract
These application notes provide a comprehensive guide for the scale-up synthesis of 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one, a key heterocyclic scaffold with significant potential in drug discovery and preclinical development. The described protocol is designed for researchers, scientists, and drug development professionals, focusing on a robust and scalable synthetic route. This document includes detailed experimental procedures, quantitative data summaries, and a visual workflow to ensure reproducibility and efficiency in generating multi-gram quantities of the target compound required for preclinical evaluation.
Introduction
Pyrido[1,2-a]pyrimidines are a class of nitrogen-containing fused heterocyclic compounds that have garnered considerable attention in medicinal chemistry.[1] This structural motif is present in a variety of biologically active molecules and marketed drugs, exhibiting a wide range of pharmacological activities, including but not limited to, antiviral, antibacterial, and anticancer properties. The specific analogue, this compound, is an important intermediate and a potential pharmacophore for the development of novel therapeutics.
The progression of a drug candidate from discovery to preclinical trials necessitates a reliable and scalable synthetic process to produce sufficient quantities of high-purity material. This protocol details a two-step synthesis of this compound, commencing with the commercially available 2-amino-6-methylpyridine.
Synthetic Strategy
The overall synthetic strategy involves a cyclocondensation reaction between 2-amino-6-methylpyridine and a suitable three-carbon electrophilic synthon. A common and effective method for the formation of the pyrimidinone ring is the reaction of a 2-aminopyridine derivative with a β-keto ester or a related ketene equivalent. This approach is generally high-yielding and amenable to scale-up.
The proposed synthesis is a one-pot reaction of 2-amino-6-methylpyridine with diketene, which serves as an efficient precursor to acetoacetyl intermediates. This method avoids the isolation of potentially unstable intermediates and simplifies the overall process.
Experimental Protocols
Materials and Reagents
All reagents should be of high purity (≥98%) and used as received unless otherwise noted. Solvents should be of at least ACS grade.
-
2-Amino-6-methylpyridine
-
Diketene
-
Toluene
-
Glacial Acetic Acid
-
Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Hexanes
Scale-up Synthesis of this compound
Reaction Scheme:
Step 1: Acetoacetylation of 2-amino-6-methylpyridine Step 2: Intramolecular Cyclization
(A one-pot procedure)
-
Reaction Setup: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet, add 2-amino-6-methylpyridine (108.14 g, 1.0 mol) and toluene (1 L).
-
Reagent Addition: Stir the mixture at room temperature to obtain a clear solution. Cool the solution to 0-5 °C using an ice bath. Slowly add diketene (92.4 g, 1.1 mol) dropwise via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 110-115 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Cyclization Catalyst: Once the formation of the acetoacetamide intermediate is complete (as indicated by TLC/HPLC), add glacial acetic acid (50 mL) to the reaction mixture and continue to reflux for an additional 8-12 hours to facilitate the intramolecular cyclization.
-
Work-up: Cool the reaction mixture to room temperature. A precipitate of the product should form. Filter the solid and wash it with cold toluene (2 x 100 mL).
-
Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 250 mL) and brine (250 mL).
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a second crop of the product.
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Purification: Combine the two crops of the product. The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes to afford this compound as a crystalline solid.
Data Presentation
The following tables summarize the quantitative data for the scale-up synthesis of this compound.
Table 1: Reactant Stoichiometry and Physical Properties
| Reactant | Molecular Formula | Molecular Weight ( g/mol ) | Moles | Mass (g) | Volume (mL) | Density (g/mL) |
| 2-Amino-6-methylpyridine | C₆H₈N₂ | 108.14 | 1.0 | 108.14 | - | - |
| Diketene | C₄H₄O₂ | 84.07 | 1.1 | 92.4 | 86.4 | 1.07 |
| Toluene | C₇H₈ | 92.14 | - | - | 1000 | 0.867 |
| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | - | - | 50 | 1.049 |
Table 2: Reaction Parameters and Yield
| Parameter | Value |
| Reaction Temperature (Addition) | 0-10 °C |
| Reaction Temperature (Reflux) | 110-115 °C |
| Reaction Time (Acetoacetylation) | 4-6 hours |
| Reaction Time (Cyclization) | 8-12 hours |
| Typical Yield | 75-85% |
| Purity (by HPLC) | >98% |
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Workflow for the scale-up synthesis of this compound.
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of this compound, a valuable building block for preclinical drug development. The described one-pot procedure is efficient, utilizes readily available starting materials, and is designed for the multi-gram production necessary for extensive preclinical evaluation. The clear presentation of quantitative data and a visual workflow aims to facilitate the successful implementation of this synthesis in research and development laboratories.
References
Troubleshooting & Optimization
"troubleshooting low yield in 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yields during the synthesis of 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues that may be encountered during the synthesis.
Frequently Asked Questions
Q1: My reaction has a low yield of the desired this compound. What are the common causes?
Low yield can stem from several factors throughout the synthetic process. The most common issues include:
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Incomplete Reaction: The reaction may not have proceeded to completion, leaving unreacted starting materials.
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Side Reactions: Formation of undesired byproducts can consume starting materials and complicate purification.
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Suboptimal Reaction Conditions: The temperature, solvent, catalyst, or reaction time may not be optimized for this specific substrate.
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Purity of Reagents: Impurities in starting materials or solvents can interfere with the reaction.
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Product Degradation: The target molecule might be unstable under the reaction or workup conditions.
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Inefficient Purification: Significant loss of product can occur during extraction, chromatography, or recrystallization.
Q2: I am observing a significant amount of unreacted 2-amino-5-methylpyridine. How can I drive the reaction to completion?
If you are starting from 2-amino-5-methylpyridine and a suitable coupling partner (e.g., an acrylate or a related Michael acceptor), incomplete consumption of the aminopyridine could be due to:
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Insufficient Reaction Time or Temperature: Consider increasing the reaction time or temperature incrementally. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Reversibility of an Initial Step: Some initial steps, like aza-Michael addition, can be reversible. Using a solvent that promotes the subsequent irreversible cyclization can help drive the equilibrium towards the product. For instance, hexafluoroisopropanol (HFIP) has been used as a promoter and recyclable solvent in domino reactions for the synthesis of similar 2H-pyrido[1,2-a]pyrimidin-2-ones.[1]
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Steric Hindrance: The methyl group at the 6-position might slightly hinder the approach of the reagents. Optimizing the catalyst or using less sterically demanding reagents might be beneficial.
Q3: My crude product shows multiple spots on TLC, indicating the presence of impurities. What are the likely side products?
The formation of side products is highly dependent on the specific synthetic route. However, some general possibilities include:
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Polymerization: Michael acceptors, if used, can polymerize under certain conditions.
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N-Alkylation vs. Cyclization: If the reaction involves an alkylating agent, direct N-alkylation of the aminopyridine might compete with the desired cyclization pathway.
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Formation of Isomers: Depending on the reactants, the formation of constitutional isomers is a possibility. For example, different cyclization pathways could lead to alternative heterocyclic systems.
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Hydrolysis: If the reaction is sensitive to water, hydrolysis of intermediates or the final product can occur.
Careful characterization of the major byproduct by techniques like NMR and Mass Spectrometry is crucial for identifying the specific side reaction and devising a strategy to minimize it.
Q4: What are the recommended purification strategies for this compound?
The choice of purification method will depend on the nature of the impurities. Common techniques include:
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Column Chromatography: Silica gel chromatography is a standard method for separating the desired product from byproducts and unreacted starting materials. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or dichloromethane/methanol, is often effective.
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Recrystallization: If a solid product of reasonable purity is obtained, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) can be an efficient way to obtain highly pure material.
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Acid-Base Extraction: The basicity of the pyridine nitrogen can be exploited. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to remove non-basic impurities. The product can then be recovered from the aqueous layer by basification and extraction.
Data Presentation
Optimizing reaction conditions is critical for improving yield. The following table summarizes conditions used in the synthesis of related pyrido[1,2-a]pyrimidinone derivatives that have been reported to provide good yields. These can serve as a starting point for the optimization of the this compound synthesis.
| Reactants | Solvent/Catalyst | Temperature | Yield | Reference |
| 2-Aminopyridines and unactivated Baylis-Hillman adducts | Hexafluoroisopropanol (HFIP) | Reflux | Up to 95% | [1] |
| 2-Aminopyridines and α-acetyl-γ-butyrolactone (intermediate step) | Phosphorus oxychloride or Sodium ethoxide in ethanol | Not specified | Good yield | [2] |
| 6-Amino-1,3-dimethyluracil and Acetyl acetone | Phosphoric acid | Heat | Not specified | [3] |
| 2-Thiouracil and Phenacyl bromide (for a related thiazolo[3,2-a]pyrimidine-5-one) | Methanol / Sodium methoxide | Stirred for 1 hour | 75-82% | [4] |
Experimental Protocols
The following are generalized experimental protocols based on methodologies reported for the synthesis of analogous pyrido[1,2-a]pyrimidinones. These should be adapted and optimized for the specific synthesis of this compound.
Protocol 1: Domino Reaction using Hexafluoroisopropanol (HFIP)
This protocol is based on the domino strategy for the synthesis of 2H-pyrido[1,2-a]pyrimidin-2-ones.[1]
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Reaction Setup: To a solution of 2-amino-5-methylpyridine (1 equivalent) in hexafluoroisopropanol (HFIP), add the appropriate Michael acceptor (e.g., an acrylate derivative, 1.1 equivalents).
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Reaction Conditions: Stir the reaction mixture at reflux. Monitor the progress of the reaction by TLC.
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Workup: Upon completion, cool the reaction mixture to room temperature. Remove the HFIP under reduced pressure.
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Purification: Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired this compound.
Protocol 2: Cyclization via Condensation
This protocol is a general representation of a condensation-cyclization approach.[2]
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Condensation: React 2-amino-5-methylpyridine (1 equivalent) with a suitable β-keto ester or equivalent (1 equivalent) in a suitable solvent (e.g., ethanol, toluene) with a catalyst (e.g., a catalytic amount of acid or base). The reaction may require heating.
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Cyclization: The intermediate formed may spontaneously cyclize, or a separate cyclization step might be necessary. This could involve heating in the presence of a dehydrating agent or a cyclizing agent like polyphosphoric acid.
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Workup: After cooling, quench the reaction mixture (e.g., with water or a saturated bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
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Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Mandatory Visualizations
Troubleshooting Workflow for Low Yield
The following diagram illustrates a logical workflow for troubleshooting low yield in the synthesis of this compound.
Caption: A flowchart for troubleshooting low product yield.
General Synthetic Pathway
This diagram illustrates a generalized domino reaction pathway for the synthesis of 2H-pyrido[1,2-a]pyrimidin-2-ones.
Caption: A generalized domino reaction pathway.
References
Technical Support Center: Optimization of Reaction Conditions for Pyridopyrimidinone Synthesis
Welcome to the Technical Support Center for the synthesis of pyridopyrimidinone derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in overcoming common challenges encountered during synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of pyridopyrimidinones, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My pyridopyrimidinone synthesis is resulting in a very low yield or no product at all. What are the common causes and how can I troubleshoot this?
A1: Low or no yield is a frequent challenge in organic synthesis and can be attributed to several factors. A systematic approach to troubleshooting is recommended.
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Suboptimal Reaction Conditions: The choice of catalyst, solvent, temperature, and reaction time are critical parameters that significantly impact the yield.[1][2]
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Catalyst: The absence of a catalyst or the use of a suboptimal one can lead to poor yields.[2] Both Brønsted and Lewis acids are often employed to improve reaction rates and yields.[1] It is advisable to screen different catalysts and optimize their concentration.
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Temperature: The reaction may require heating to overcome the activation energy.[3] However, excessively high temperatures can lead to the decomposition of starting materials or products.[1] A temperature screening study is recommended to find the optimal balance.
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Solvent: The polarity of the solvent can influence the solubility of reactants and the reaction rate.[2] Polar solvents are generally preferred.[2] Experimenting with solvents like ethanol, DMF, or even solvent-free conditions can lead to improved outcomes.[1][2]
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Purity of Starting Materials: Impurities in the starting materials, such as the aldehyde, β-ketoester, or the pyrimidine precursor, can lead to unwanted side reactions and lower the yield of the desired product.[2] Ensure the purity of all reagents before commencing the reaction.
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Inefficient Reaction Monitoring: Reactions may require more time to reach completion than initially expected.[3] It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[3]
Issue 2: Formation of Side Products and Purification Difficulties
Q2: I am observing multiple spots on my TLC plate, indicating the presence of side products. What are these impurities, and how can I minimize them and purify my desired pyridopyrimidinone?
A2: The formation of side products is a common issue in multicomponent reactions often used for pyridopyrimidinone synthesis.
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Common Side Products:
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Hantzsch-type Dihydropyridines: In certain reactions, particularly those involving urea or its derivatives at high temperatures, a competing reaction can lead to the formation of a Hantzsch-type 1,4-dihydropyridine byproduct.[3]
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Self-Condensation Products: Aldehydes or β-ketoesters can undergo self-condensation, especially under acidic or basic conditions.[1]
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Insoluble Intermediates: An intermediate in the reaction pathway may have low solubility in the chosen solvent, leading to its precipitation and preventing the reaction from proceeding to completion.[2]
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Minimizing Side Products:
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Temperature Control: Lowering the reaction temperature can often minimize the formation of side products.[3]
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Order of Reagent Addition: In some cases, adding one of the reactants portion-wise or as the last component can help to control the reaction and reduce the formation of byproducts.[3]
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Stoichiometry: Careful control of the reactant stoichiometry is crucial to avoid excesses that might lead to side reactions.
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Purification Strategies:
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent is a highly effective method for achieving high purity.
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Column Chromatography: This is a versatile technique for separating the desired product from impurities. The choice of the stationary phase (e.g., silica gel) and the eluent system is critical for successful separation.
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Acid-Base Extraction: For basic pyridopyrimidinone derivatives, an acidic wash can be used to extract the product into an aqueous layer, separating it from non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.
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Frequently Asked Questions (FAQs)
Q3: Is a catalyst always necessary for pyridopyrimidinone synthesis?
A3: While some reactions may proceed without a catalyst, product formation is often difficult and results in poor yields.[2] The use of a catalyst, such as a Brønsted or Lewis acid, is highly recommended to improve reaction efficiency.[1]
Q4: What is the role of microwave irradiation in pyridopyrimidinone synthesis?
A4: Microwave-assisted synthesis can significantly reduce reaction times (from hours to minutes) and, in many cases, improve product yields compared to conventional heating methods.[4]
Q5: How can I improve the regioselectivity in the synthesis of unsymmetrically substituted pyridopyrimidinones?
A5: The choice of catalyst and reaction conditions can significantly influence regioselectivity. For instance, in certain iridium-catalyzed multicomponent syntheses, high regioselectivity has been achieved.[5] Ligand modification on a metal catalyst can also direct the regioselectivity.
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data from the literature on the optimization of reaction conditions for pyridopyrimidinone synthesis.
Table 1: Optimization of Catalyst and Solvent for a Pyridopyrimidinone Synthesis [6]
| Entry | Solvent | Catalyst (equiv.) | Temperature (°C) | Yield (%) |
| 1 | Toluene | - | 60 | 0 |
| 2 | Toluene | ZnCl₂ (1.0) | 60 | 0 |
| 3 | Toluene | DBU (0.2) | 60 | 0 |
| 4 | Toluene | Na₂CO₃ (0.2) | 60 | 0 |
| 5 | Toluene | KOH (0.2) | 60 | 69 |
| 6 | Toluene | NaOH (0.2) | 60 | 86 |
| 7 | Toluene | NaOH (0.4) | 60 | 86 |
| 8 | Toluene | NaOH (0.6) | 60 | 85 |
Table 2: Effect of Catalyst on a Different Pyridopyrimidinone Synthesis [7]
| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | 1 | Ethanol | 5 | 80 |
| 2 | 2 | Ethanol | 4 | 92 |
| 3 | 3 | Ethanol | 4 | 92 |
| 4 | 2 | Methanol | 6 | 75 |
| 5 | 2 | Acetonitrile | 8 | 60 |
| 6 | 2 | Water | 10 | 45 |
| 7 | 2 | Toluene | 12 | 30 |
| 8 | 2 | Solvent-free | 3 | 85 |
Experimental Protocols
Protocol 1: General Procedure for the Multicomponent Synthesis of Pyridopyrimidinones under Microwave Irradiation [8]
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In a microwave-safe reaction vessel, combine the aldehyde (1 mmol), the active methylene compound (e.g., ethyl cyanoacetate, 1 mmol), and the aminopyrimidine derivative (1 mmol).
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Add the catalyst (e.g., potassium carbonate, 2.0 eq) and the solvent (e.g., water, 10 mL).
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Seal the vessel and place it in a microwave reactor.
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Irradiate the mixture at a specified power (e.g., 300 W) and temperature (e.g., 100°C) for a predetermined time (e.g., 20 minutes).
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After the reaction is complete, allow the vessel to cool to room temperature.
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Collect the precipitate by filtration and wash it with a suitable solvent (e.g., water).
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Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to obtain the pure pyridopyrimidinone derivative.
Protocol 2: General Procedure for the Base-Catalyzed Synthesis of Pyridopyrimidinone Derivatives [6]
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To a three-neck flask, add the 4-cyano-5-aminopyrazole derivative (1 mmol), the aldehyde (1.2 mmol), and toluene (20 mL).
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Add the base catalyst (e.g., NaOH, 0.2 mmol) to the mixture.
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Heat the reaction mixture to the optimized temperature (e.g., 60°C) and stir.
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Monitor the reaction progress by TLC.
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Upon completion, pour the reaction mixture into water (20 mL).
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Extract the aqueous layer with ethyl acetate (3 x 20 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Wash the crude product with alcohol and filter.
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Recrystallize the solid from alcohol to yield the pure pyridopyrimidinone derivative.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Workflow for mitigating side products.
References
Technical Support Center: 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering step-by-step solutions.
Issue 1: Persistent Impurities After Initial Purification
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Question: I have performed an initial purification of my crude this compound, but analytical tests (TLC, HPLC, or NMR) still show the presence of impurities. What are the likely impurities and how can I remove them?
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Answer: Common impurities can include unreacted starting materials, byproducts, or residual solvents. Based on typical synthetic routes for related pyridopyrimidinones, potential impurities are listed in the table below.
Troubleshooting Steps:
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Identify the Impurity: If possible, characterize the impurity by analyzing the spectral data (e.g., NMR, MS) of the impure sample. Common impurities might include starting materials like 2-amino-6-methylpyridine or β-ketoesters.
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Recrystallization: This is often the most effective method for removing minor impurities. The choice of solvent is critical. A solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal.
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Column Chromatography: If recrystallization is ineffective, particularly for impurities with similar polarity to the product, column chromatography is recommended. A step-by-step protocol is provided in the "Experimental Protocols" section.
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Acid-Base Extraction: If the impurity is acidic or basic in nature, a liquid-liquid extraction with a suitable aqueous acid or base can be effective. For instance, unreacted 2-amino-6-methylpyridine can be removed by washing the organic solution of the product with a dilute acid like 1M HCl.
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Issue 2: Low Recovery Yield After Purification
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Question: My final yield of this compound is very low after purification. What could be the cause and how can I improve it?
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Answer: Low recovery can result from several factors during the purification process.
Troubleshooting Steps:
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Recrystallization Solvent: The chosen solvent might be too good, leading to significant product loss in the mother liquor. Try using a solvent system with lower room-temperature solubility for your product. You can also cool the solution for a longer period or concentrate the mother liquor to recover more product.
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Column Chromatography Adsorbent: The product might be strongly adsorbing to the silica gel. This can be mitigated by deactivating the silica gel with a small amount of a polar solvent like triethylamine in the eluent, especially if the compound is basic.
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Product Instability: Although pyridopyrimidinones are generally stable, prolonged exposure to harsh conditions (strong acids/bases or high temperatures) during purification could lead to degradation. Minimize the time and temperature of purification steps.
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Transfer Losses: Be mindful of mechanical losses during transfers between flasks and filtration steps. Rinsing glassware with the purification solvent can help minimize these losses.
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Frequently Asked Questions (FAQs)
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Q1: What are the recommended storage conditions for this compound?
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A1: It is recommended to store the compound under an inert atmosphere, such as argon, to prevent potential degradation from air and moisture.[1] Keep it in a cool, dry, and dark place.
-
-
Q2: What is the expected appearance and melting point of pure this compound?
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Q3: Which analytical techniques are best for assessing the purity of this compound?
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A3: A combination of techniques is recommended for a comprehensive purity assessment:
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Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress and purification fractions.
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High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.[4][5]
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities with distinct signals.[3][4]
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Mass Spectrometry (MS): To confirm the molecular weight of the product.[3][4]
-
-
-
Q4: Can I use reverse-phase chromatography for purification?
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A4: Yes, reverse-phase chromatography can be a viable alternative, especially if the compound or impurities are not well-resolved on normal-phase silica gel. A common mobile phase would be a gradient of acetonitrile or methanol in water, often with a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid.
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Data Presentation
Table 1: Physicochemical Properties and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Potential Source |
| This compound | C₉H₈N₂O | 160.18 | Product |
| 2-Amino-6-methylpyridine | C₆H₈N₂ | 108.14 | Starting Material |
| β-Ketoester (e.g., Ethyl acetoacetate) | C₆H₁₀O₃ | 130.14 | Starting Material |
| Solvents (e.g., Ethanol, DMF, Dioxane) | Varies | Varies | Reaction/Purification |
Experimental Protocols
Protocol 1: Recrystallization
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Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, or mixtures with water or hexanes) to find a suitable system where the compound is soluble when hot and sparingly soluble when cold.
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Dissolution: Dissolve the crude material in the minimum amount of the chosen hot solvent.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
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Stationary Phase: Silica gel (230-400 mesh) is commonly used.
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Mobile Phase (Eluent) Selection: Use TLC to determine an appropriate solvent system that gives the product an Rf value of approximately 0.2-0.4. A common starting point for pyridopyrimidinones is a mixture of ethyl acetate and hexanes or dichloromethane and methanol.
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Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column.
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Elution: Run the eluent through the column and collect fractions.
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Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for low purity issues.
References
- 1. calpaclab.com [calpaclab.com]
- 2. researchgate.net [researchgate.net]
- 3. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Solubility of 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one for Biological Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one and similar compounds for reliable and reproducible biological assays.
Troubleshooting Guide
Issue: My compound precipitates out of solution when I dilute my DMSO stock into aqueous assay buffer.
Possible Cause: This is a common issue for poorly soluble compounds when the concentration of the organic co-solvent (like DMSO) is significantly lowered, causing the compound to crash out of the supersaturated solution.
Troubleshooting Steps:
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Lower the Final Compound Concentration: Determine the kinetic solubility of your compound in the final assay buffer. This can be done by preparing a serial dilution of your DMSO stock into the buffer and identifying the highest concentration that remains clear by visual inspection or light scattering.
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Increase the Co-solvent Concentration: While minimizing the co-solvent concentration is ideal, sometimes a slightly higher percentage is necessary. Test a range of final DMSO concentrations (e.g., 0.5%, 1%, 2%). Crucially, always run a vehicle control with the same final DMSO concentration to assess its effect on the biological assay. [1]
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Use a Different Co-solvent: Some compounds are more soluble in other water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycols (PEGs).[2] Experiment with these as alternatives to DMSO.
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Employ Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility.[2][3] Common non-ionic surfactants used in biological assays include Tween® 80 and Polysorbate 20. Start with concentrations just above their critical micelle concentration (CMC).
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Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility.[2][3] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.
Issue: I am observing high variability in my assay results between experiments.
Possible Cause: Inconsistent solubility and the presence of compound aggregates can lead to variable and non-reproducible results.
Troubleshooting Steps:
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Ensure Complete Dissolution of Stock Solution: Before preparing dilutions, ensure your compound is fully dissolved in the stock solvent. Gentle warming or brief sonication may be necessary.
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Prepare Fresh Dilutions: Do not use diluted solutions that have been stored for extended periods, as the compound may precipitate over time. Prepare fresh dilutions for each experiment.
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Incorporate Sonication: Brief sonication of the final assay solution can help to break up small aggregates and improve dissolution.[1] However, be aware that this may only be a temporary solution, and the compound could re-precipitate.
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Filter the Final Solution: For some applications, filtering the final diluted solution through a 0.22 µm filter can remove precipitated material. However, this may also reduce the actual concentration of the compound in your assay. If you choose this method, it is important to determine the concentration of the filtered solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial steps for solubilizing this compound?
A1: For a novel compound like this compound, a systematic approach is recommended. Start by attempting to dissolve a small amount of the compound in various pharmaceutically acceptable solvents to determine a suitable stock solution solvent. Then, assess its aqueous solubility. Based on these initial findings, you can explore the use of co-solvents, pH adjustment, surfactants, or cyclodextrins to achieve the desired concentration for your biological assay.
Q2: How can I determine the pKa of my compound to guide pH-modification strategies?
A2: The pKa of a compound can be predicted using computational software or determined experimentally through methods such as potentiometric titration, UV-spectroscopy, or capillary electrophoresis. Knowing the pKa is crucial because if your compound has an ionizable group, adjusting the pH of the buffer to a value where the compound is predominantly in its more soluble ionized form can significantly enhance its solubility.[1][3] For basic compounds, a lower pH generally increases solubility.[1]
Q3: What are the pros and cons of using co-solvents versus surfactants or cyclodextrins?
A3:
| Method | Pros | Cons |
| Co-solvents (e.g., DMSO, Ethanol) | Simple to implement; a wide range of solvents are available. | Can affect the activity of enzymes or cells at higher concentrations; may not be suitable for in vivo studies. |
| Surfactants (e.g., Tween® 80) | Effective at low concentrations; can improve stability. | Can interfere with certain assays (e.g., membrane-based assays); potential for cell toxicity. |
| Cyclodextrins (e.g., HP-β-CD) | Generally well-tolerated in cell-based assays; can improve bioavailability in some cases. | Can be more expensive; may not be effective for all compounds; potential for the cyclodextrin itself to have biological effects. |
Q4: Can I use particle size reduction to improve the solubility of my compound for in vitro assays?
A4: While reducing particle size (nanonization) is a powerful technique to enhance the dissolution rate and bioavailability of poorly soluble drugs, it is more commonly applied for in vivo formulations.[3][4][5] For in vitro assays, where a true solution is typically desired, other methods like using co-solvents or excipients are generally more practical.
Q5: Are there other advanced formulation strategies I can consider?
A5: Yes, for more challenging compounds, especially those intended for in vivo studies, several advanced strategies exist. These include the formation of cocrystals or salts to alter the solid-state properties of the drug, and lipid-based drug delivery systems (LBDDS) such as microemulsions and self-emulsifying drug delivery systems (SEDDS).[3][4][6][7][8] These approaches often require specialized formulation expertise.
Experimental Protocols
Protocol 1: Screening for an Effective Co-solvent
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Prepare a series of your aqueous assay buffer containing different final concentrations of a co-solvent (e.g., 0.5%, 1%, 2%, and 5% DMSO, ethanol, or PEG 400).
-
Add a small aliquot of the compound's stock solution to each co-solvent buffer to achieve the desired final concentration for your assay.
-
Vortex each solution gently.
-
Visually inspect for any precipitation immediately and after 1-2 hours of incubation at the intended assay temperature.
-
As a negative control, add the same volume of the stock solvent (e.g., DMSO) to the assay buffer without the compound to create a vehicle control.
Protocol 2: Solubility Enhancement using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10% w/v) in your assay buffer.
-
Add an excess amount of this compound to each cyclodextrin solution.
-
Agitate the mixtures at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
Separate the undissolved compound by centrifugation followed by filtration through a 0.22 µm filter.
-
Analyze the concentration of the compound in the supernatant using a suitable analytical method, such as HPLC-UV, to determine the solubility at each HP-β-CD concentration.
Visualizations
Caption: Decision tree for troubleshooting compound precipitation.
Caption: Overview of solubilization strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 5. sphinxsai.com [sphinxsai.com]
- 6. researchgate.net [researchgate.net]
- 7. Solubilizing excipients in oral and injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Stability of 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one in Solution
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the stability of 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one and related pyrido[1,2-a]pyrimidin-2-one compounds in solution. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of pyrido[1,2-a]pyrimidin-2-one derivatives in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. As with many heterocyclic compounds, hydrolysis and photodegradation are common degradation pathways.
Q2: How should I prepare stock solutions of this compound to ensure maximum stability?
A2: For optimal stability, it is recommended to prepare stock solutions in a high-purity, anhydrous aprotic solvent such as DMSO or DMF. Solutions should be stored at low temperatures (e.g., -20°C or -80°C) and protected from light. The use of amber vials or tubes wrapped in aluminum foil is advisable. For some compounds, storage under an inert atmosphere (e.g., argon or nitrogen) may be beneficial.[1]
Q3: Are there any known degradation pathways for pyrido[1,2-a]pyrimidin-2-one compounds?
A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, related pyrimidine structures are known to undergo hydrolytic cleavage of the pyrimidine ring or oxidation.[2][3] The lactam ring in the pyridopyrimidinone core may be susceptible to hydrolysis under strong acidic or basic conditions.
Q4: What analytical methods are suitable for monitoring the stability of this compound in my experiments?
A4: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable approach. This method can separate the parent compound from its degradation products, allowing for accurate quantification of its concentration over time. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of potential degradation products, aiding in the elucidation of degradation pathways.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of compound activity or concentration over a short period in aqueous buffers. | Hydrolysis. The pyrimidinone ring may be susceptible to hydrolytic cleavage, especially at non-neutral pH. | Perform a pH stability profile. Prepare solutions in buffers of varying pH (e.g., pH 3, 5, 7, 9) and monitor the compound concentration over time using HPLC. Avoid prolonged storage in aqueous solutions. |
| Inconsistent results between experiments conducted on different days. | Photodegradation. Exposure to ambient or UV light can cause degradation of photosensitive compounds. | Conduct experiments under controlled lighting conditions (e.g., in a dark room or using amber-colored labware). Perform a photostability study by exposing a solution to a standardized light source and comparing its stability to a dark control.[4] |
| Formation of unexpected peaks in the chromatogram. | Oxidative degradation. The compound may be reacting with dissolved oxygen or other oxidizing species in the solution. | Degas solvents and buffers before use. Consider adding an antioxidant to the solution, if compatible with the experimental system. Store solutions under an inert atmosphere. |
| Precipitation of the compound from the solution. | Poor solubility or solvent evaporation. The compound may have limited solubility in the chosen solvent system, or the solvent may be evaporating over time, leading to precipitation. | Determine the solubility of the compound in various solvents and buffer systems. Ensure that the working concentration is well below the solubility limit. Use tightly sealed containers to prevent solvent evaporation. |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 48 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for 48 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 48 hours.
-
Thermal Degradation: Heat the solid compound at 60°C for 48 hours.
-
Photodegradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5]
-
-
Sample Analysis: After the specified time, neutralize the acid and base-stressed samples. Dilute all samples to a suitable concentration for analysis.
-
HPLC Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control. Identify and quantify any degradation products.
Protocol 2: pH Stability Profile
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).
-
Sample Preparation: Spike the compound from a concentrated stock solution into each buffer to a final concentration suitable for HPLC analysis.
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C).
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analysis: Immediately analyze the aliquots by HPLC to determine the remaining concentration of the parent compound.
-
Data Analysis: Plot the natural logarithm of the concentration versus time for each pH to determine the degradation rate constant.
Data Presentation
Table 1: Hypothetical pH-Rate Profile for a Pyrido[1,2-a]pyrimidin-2-one Derivative
| pH | Apparent First-Order Rate Constant (k_obs) (h⁻¹) | Half-life (t₁/₂) (h) |
| 2.0 | 0.0866 | 8.0 |
| 4.0 | 0.0115 | 60.3 |
| 7.0 | 0.0029 | 239.0 |
| 9.0 | 0.0231 | 30.0 |
| 10.0 | 0.0693 | 10.0 |
Note: This data is hypothetical and for illustrative purposes only. Actual stability will depend on the specific compound and experimental conditions.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Hypothetical degradation pathways.
References
"side reaction products in the synthesis of 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one. The following information is designed to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common starting material is 2-amino-6-methylpyridine. This is typically reacted with a three-carbon electrophile that can undergo a cyclization reaction. Examples of co-reactants include α,β-unsaturated esters (like acrylates), alkynoate esters, or Baylis-Hillman adducts.[1]
Q2: My reaction yield is consistently low. What are the likely causes?
A2: Low yields can stem from several factors. Steric hindrance from the methyl group on 2-amino-6-methylpyridine can slow down the reaction. Other potential causes include suboptimal reaction conditions (temperature, solvent, catalyst), incomplete reaction, or the formation of side products. Careful monitoring of the reaction by TLC or LC-MS is recommended to distinguish between these possibilities.
Q3: I've isolated a product with the correct mass, but the NMR spectrum doesn't match the expected structure for this compound. What could be the issue?
A3: A common issue in the synthesis of pyridopyrimidinones is the formation of isomers. Depending on the reagents used, particularly with β-ketoesters, you may have formed the isomeric 4-oxo product, 6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Careful analysis of 1H and 13C NMR spectra is required to confirm the regiochemistry of the final product.
Q4: How can I purify the final product effectively?
A4: Purification can be challenging due to the basic nature of the pyridopyrimidinone core, which can cause tailing on silica gel chromatography. To mitigate this, a small amount of a basic modifier, such as triethylamine or ammonia, can be added to the eluent. Recrystallization from a suitable solvent system is also a highly effective method for obtaining a pure product.
Troubleshooting Guides
Issue 1: Low or No Product Formation
Symptoms:
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TLC or LC-MS analysis shows a high percentage of unreacted 2-amino-6-methylpyridine.
-
The isolated yield of the desired product is significantly lower than expected.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Rationale |
| Steric Hindrance | Increase reaction temperature and/or reaction time. Consider using a more reactive electrophile. | The methyl group at the 6-position of the pyridine ring can sterically hinder the initial nucleophilic attack of the amino group. More forcing conditions may be required to overcome this energy barrier. |
| Suboptimal Solvent | Screen a range of solvents with varying polarities (e.g., ethanol, DMF, dioxane, hexafluoroisopropanol). | The choice of solvent can significantly impact the solubility of reactants and the stability of reaction intermediates, thereby affecting the reaction rate.[1] |
| Ineffective Catalyst | If the reaction is catalyzed, screen different acidic or basic catalysts and vary the catalyst loading. | The cyclization step is often sensitive to catalysis. The optimal catalyst and its concentration are highly dependent on the specific substrates and reaction mechanism. |
| Decomposition of Starting Materials | Run the reaction at a lower temperature for a longer period. Ensure the purity of starting materials before use. | Highly reactive starting materials or intermediates may decompose under harsh reaction conditions. Impurities in the starting materials can also inhibit the reaction. |
Issue 2: Formation of Side Products
Symptoms:
-
Multiple spots are observed on the TLC plate in addition to the starting materials and the desired product.
-
The isolated product is a mixture, as indicated by NMR or LC-MS analysis.
Potential Side Products and Mitigation Strategies:
| Side Product | Formation Mechanism | Mitigation Strategy |
| 6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one (Isomer) | Reaction with β-ketoesters like ethyl acetoacetate can lead to the thermodynamically more stable 4-oxo isomer. | Use reagents that favor the formation of the 2-oxo isomer, such as α,β-unsaturated esters or Baylis-Hillman adducts.[1] |
| Michael Adduct (Acyclic Intermediate) | Incomplete cyclization of the initial Michael addition product between 2-amino-6-methylpyridine and an α,β-unsaturated carbonyl compound. | Increase reaction temperature or add a suitable catalyst (acid or base) to promote the final intramolecular cyclization. |
| Self-condensation of Electrophile | Dimerization or polymerization of the electrophilic reagent, especially if it is highly reactive. | Add the electrophile slowly to the reaction mixture containing 2-amino-6-methylpyridine to maintain a low concentration of the electrophile. |
| Unidentified Polar Impurities | Decomposition of starting materials or products under harsh conditions (e.g., high heat, strong acid/base). | Use milder reaction conditions. If purification is by column chromatography, consider adding a small amount of base to the eluent to prevent on-column degradation. |
Experimental Protocols
Synthesis of this compound via Domino Reaction
This protocol is based on a domino strategy involving the reaction of an aminopyridine with a Baylis-Hillman adduct.[1]
Materials:
-
2-Amino-6-methylpyridine
-
Methyl 2-(hydroxymethyl)acrylate (or other suitable Baylis-Hillman adduct)
-
Hexafluoroisopropanol (HFIP)
-
Anhydrous sodium sulfate
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Dichloromethane (DCM)
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of 2-amino-6-methylpyridine (1.0 mmol) in hexafluoroisopropanol (HFIP, 2 mL), add methyl 2-(hydroxymethyl)acrylate (1.2 mmol).
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the HFIP under reduced pressure.
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Dissolve the residue in dichloromethane (DCM, 20 mL) and wash with water (2 x 10 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.
Visualizations
Reaction Pathway Diagram
Caption: Reaction pathway for the synthesis of the target compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Managing Impurities in 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one Preparations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing impurities during the synthesis and purification of 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
The synthesis of this compound typically involves the condensation reaction of 2-amino-6-methylpyridine with a β-keto ester, such as ethyl acetoacetate, or with diketene.
Q2: What are the potential sources of impurities in the synthesis of this compound?
Impurities can arise from several sources, including:
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Starting materials: Purity of 2-amino-6-methylpyridine and the β-keto ester or diketene is crucial.
-
Side reactions: Incomplete reactions or the formation of byproducts during the cyclization process.
-
Degradation: The final compound or intermediates may degrade under the reaction or storage conditions. Common degradation pathways for similar pyrimidine structures include hydrolysis, oxidation, and photodegradation.[1]
Q3: How can I monitor the progress of the reaction and the formation of impurities?
Thin-Layer Chromatography (TLC) is a common technique for monitoring the reaction. Developing a suitable solvent system that provides good separation between the starting materials, the desired product, and any impurities is essential. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the reaction progress and impurity profile.
Q4: What are some common purification techniques for this compound?
The most common methods for purifying this compound are recrystallization and column chromatography.
-
Recrystallization: This technique is effective for removing small amounts of impurities. The choice of solvent is critical for successful recrystallization.[2][3]
-
Column Chromatography: This method is used for separating the desired product from significant amounts of impurities or byproducts with similar solubility. Silica gel is a common stationary phase.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete reaction | Monitor the reaction by TLC or HPLC to ensure it has gone to completion. If necessary, increase the reaction time or temperature. |
| Sub-optimal reaction conditions | Optimize the reaction conditions, such as solvent, temperature, and catalyst (if any). |
| Loss of product during work-up or purification | Ensure proper extraction and isolation procedures. For recrystallization, use a minimal amount of hot solvent to dissolve the product and allow for slow cooling to maximize crystal formation. |
Problem 2: Presence of Significant Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Impure starting materials | Verify the purity of 2-amino-6-methylpyridine and the β-keto ester/diketene before use. Purify the starting materials if necessary. |
| Formation of side products | Adjust reaction conditions (e.g., temperature, order of reagent addition) to minimize side reactions. |
| Ineffective purification | If recrystallization is insufficient, employ column chromatography with an optimized solvent system for better separation. A second recrystallization with a different solvent may also be effective. |
Problem 3: Difficulty in Removing a Specific Impurity
| Possible Cause | Suggested Solution |
| Impurity has similar polarity and solubility to the product | For chromatography, try a different solvent system with varying polarity or use a different stationary phase. For recrystallization, screen a variety of solvents or solvent mixtures. |
| The impurity is a constitutional isomer | Isomeric impurities can be challenging to separate. High-resolution analytical techniques like HPLC with a high-efficiency column or preparative HPLC may be required. |
Data Presentation
Table 1: Hypothetical HPLC Analysis of a Crude Reaction Mixture
| Peak | Retention Time (min) | Area (%) | Identification |
| 1 | 2.5 | 5.2 | 2-amino-6-methylpyridine (Starting Material) |
| 2 | 4.8 | 85.3 | This compound (Product) |
| 3 | 6.1 | 4.5 | Unidentified Impurity 1 |
| 4 | 7.9 | 5.0 | Unidentified Impurity 2 |
Table 2: Recrystallization Solvent Screening
| Solvent | Solubility (Hot) | Solubility (Cold) | Crystal Formation |
| Ethanol | High | Moderate | Small needles |
| Isopropanol | Moderate | Low | Prismatic crystals |
| Ethyl Acetate | High | Low | Good crystal formation |
| Toluene | Low | Very Low | Poor solubility |
Experimental Protocols
Protocol 1: Synthesis of this compound
This is a general procedure and may require optimization.
-
In a round-bottom flask, dissolve 2-amino-6-methylpyridine (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid).
-
Add ethyl acetoacetate (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold solvent.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., isopropanol or ethyl acetate).
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution hot-filtered.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Protocol 3: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start with 10% B, increase to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm
-
Injection Volume: 10 µL
Visualizations
References
"protocol refinement for consistent results with 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one"
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to achieving consistent and reliable results in experiments involving 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and handling of this compound.
Issue 1: Low or Inconsistent Yield During Synthesis
-
Question: My reaction yield for this compound is consistently low or varies significantly between batches. What are the potential causes and how can I optimize the yield?
-
Answer: Low and inconsistent yields can stem from several factors. Careful control of reaction parameters is crucial. Key areas to investigate include:
-
Reaction Temperature: Overheating can lead to the formation of undesired side products and degradation of the desired product. It is advisable to monitor the reaction temperature closely and consider running the reaction at a lower temperature to see if it improves the yield of the target compound.
-
Stoichiometry of Reactants: The molar ratios of the starting materials are critical. Ensure accurate measurements and consider performing small-scale experiments to determine the optimal stoichiometry before proceeding with a larger batch.
-
Reaction Time: The reaction may not be proceeding to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction. Ensure high-purity reagents are used.
-
Solvent Choice: The solvent can significantly impact the reaction. While various solvents can be used for the synthesis of the pyrido[1,2-a]pyrimidin-2-one scaffold, the choice of an appropriate solvent that ensures good solubility of reactants and facilitates the desired reaction pathway is important. Hexafluoroisopropanol (HFIP) has been noted as a recyclable solvent and promoter for the synthesis of 2H-pyrido[1,2-a]pyrimidin-2-ones.[1]
-
Issue 2: Presence of Unexpected Side Products
-
Question: I am observing unexpected spots on my TLC plate and impurities in my NMR spectrum after the synthesis of this compound. What are the likely side products and how can I minimize their formation?
-
Answer: The formation of side products is a common issue in the synthesis of heterocyclic compounds. For the synthesis of related pyrimidine structures, several side reactions have been reported.[2] Potential side products in the synthesis of this compound could arise from:
-
Incomplete Cyclization: The final cyclization step to form the bicyclic ring system may be incomplete, leading to the presence of intermediates.
-
Alternative Reaction Pathways: Depending on the specific synthetic route, starting materials might react in an alternative manner to produce different heterocyclic cores.
-
Degradation: The product itself might be unstable under the reaction or work-up conditions.
To minimize side product formation, consider the following:
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Temperature Control: As mentioned, lower reaction temperatures can favor the desired reaction pathway.
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Inert Atmosphere: If oxidation is a suspected side reaction, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial. Commercial suppliers of this compound recommend storing it under argon.[3]
-
Order of Reagent Addition: The sequence in which reactants are added can influence the reaction outcome.
-
Issue 3: Difficulty in Purification
-
Question: I am struggling to purify this compound. What are the recommended purification methods?
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Answer: Purification of pyrido[1,2-a]pyrimidin-2-one derivatives can be challenging due to the potential for closely related impurities. The two primary methods for purification are recrystallization and column chromatography.
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Recrystallization: This is a good first-line technique if the product is a solid and the impurities have different solubility profiles. Experiment with different solvents or solvent mixtures to find a system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.
-
Column Chromatography: For complex mixtures or to achieve high purity, column chromatography is recommended.
-
Stationary Phase: Silica gel is a common choice.
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Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal solvent system should be determined by TLC analysis.
-
-
Frequently Asked Questions (FAQs)
-
Question: What are the recommended storage conditions for this compound?
-
Answer: It is recommended to store this compound under an inert atmosphere, such as argon, to prevent potential degradation.[3] For long-term storage, keeping it in a cool, dry, and dark place is advisable.
-
-
Question: What is the solubility of this compound in common laboratory solvents?
-
Question: Are there known biological targets or signaling pathways for this compound?
-
Answer: The broader class of pyrido[1,2-a]pyrimidine derivatives has been investigated for a wide range of biological activities, including as inhibitors of various kinases and other enzymes. However, specific biological targets and detailed signaling pathways for the 6-methyl derivative are not well-documented in publicly available literature. Researchers should perform their own biological assays to determine its specific activity.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₈N₂O | [3] |
| Molecular Weight | 160.18 g/mol | [3] |
| CAS Number | 16075-68-6 | [3] |
Experimental Protocols
Protocol 1: Synthesis of 2H-pyrido[1,2-a]pyrimidin-2-ones (General Procedure)
This protocol is a general method for the synthesis of the 2H-pyrido[1,2-a]pyrimidin-2-one scaffold and can be adapted for the synthesis of the 6-methyl derivative by using the appropriate starting materials (e.g., 6-methyl-2-aminopyridine).[1]
Materials:
-
2-Aminopyridine derivative (e.g., 6-methyl-2-aminopyridine)
-
Michael acceptor (e.g., acrylates or unactivated Baylis-Hillman adducts)
-
Hexafluoroisopropanol (HFIP)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the 2-aminopyridine derivative in HFIP.
-
Add the Michael acceptor to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.
-
Upon completion of the reaction, remove the HFIP under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.
Note: This is a generalized protocol. The specific reaction conditions (temperature, reaction time, stoichiometry) should be optimized for the synthesis of this compound.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: A logical workflow for troubleshooting common issues in the synthesis and biological evaluation of this compound.
References
"addressing batch-to-batch variability of synthesized 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one"
This technical support center is designed for researchers, scientists, and drug development professionals to address and troubleshoot batch-to-batch variability during the synthesis of 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one (CAS: 16075-68-6).
Frequently Asked Questions (FAQs)
Q1: We are observing significant variations in yield and purity between different batches of synthesized this compound. What are the primary contributing factors?
A1: Batch-to-batch variability is a common challenge in the synthesis of heterocyclic compounds.[1] The most frequent causes include:
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Purity of Starting Materials: Impurities in the 2-aminopyridine or the Michael acceptor can lead to side reactions and lower yields.[2]
-
Reaction Conditions: Minor deviations in temperature, reaction time, or stirring rate can significantly impact the reaction outcome.[3]
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Solvent Quality: The presence of water or other impurities in the solvent can interfere with the reaction mechanism.
-
Work-up and Purification Procedures: Inconsistencies in extraction, washing, or chromatographic purification can affect the final purity and yield.
Q2: How can we proactively ensure consistency across different synthetic batches?
A2: Implementing robust quality control (QC) and standardized procedures is crucial.[1]
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Raw Material Characterization: Perform identity and purity checks (e.g., via NMR or HPLC) on all incoming starting materials.[4]
-
Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for the entire synthetic and purification process.
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In-Process Controls: Monitor reaction progress at set time points using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure consistent conversion.[5][6]
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Consistent Purification Methods: Use a standardized method for purification, whether it be recrystallization or column chromatography, with defined solvent systems and loading capacities.[3]
Q3: Our final product shows slight color variations (e.g., off-white to light yellow) between batches, even with high purity by HPLC. Why does this happen and is it a concern?
A3: Color variations in a high-purity compound can be attributed to trace-level impurities that are not easily detected by standard HPLC-UV methods, or to differences in the physical properties of the solid material. Potential causes include:
-
Trace Impurities: The presence of highly chromophoric (colored) byproducts, even at levels below 0.1%, can impart color.
-
Crystal Polymorphism: Different batches may crystallize in different polymorphic forms, which can affect the material's color and other physical properties like dissolution rate.[1][7]
-
Residual Solvents: Trapped solvent molecules within the crystal lattice can sometimes lead to discoloration.[1]
While minor color changes in a high-purity compound may not affect its chemical reactivity, it is a sign of process variability and should be investigated to ensure consistent product quality, especially for pharmaceutical applications.
Q4: Can the choice of catalyst or reaction promoter affect batch consistency?
A4: Absolutely. For syntheses requiring a catalyst or promoter, its activity is a critical parameter.[5][6] For instance, in related pyrimidine syntheses, the choice and concentration of a Lewis or Brønsted acid catalyst can dramatically improve yields over uncatalyzed reactions.[5] Batch-to-batch variability can arise if the catalyst deactivates, is sourced from different suppliers, or is not measured precisely.
Troubleshooting Guides
This section provides a systematic approach to resolving specific issues encountered during the synthesis of this compound.
Guide 1: Low Reaction Yield
| Symptom | Possible Cause | Suggested Solution |
| TLC/HPLC analysis shows a large amount of unreacted starting materials. | 1. Suboptimal Reaction Temperature: The activation energy for the reaction is not being overcome.[3] | 1. Gradually increase the reaction temperature in small increments (e.g., 5-10°C) and monitor progress by TLC/HPLC. Avoid excessively high temperatures that could cause degradation.[5] |
| 2. Insufficient Reaction Time: The reaction has not proceeded to completion.[6] | 2. Extend the reaction time, taking aliquots periodically to determine the optimal endpoint where product formation plateaus and byproduct formation is minimal.[5] | |
| 3. Impure Starting Materials: Impurities in reagents may inhibit the reaction.[2] | 3. Verify the purity of 2-aminopyridine and the Michael acceptor using ¹H NMR and HPLC. Purify starting materials if necessary. | |
| Reaction appears complete by TLC, but isolated yield is low. | 1. Product Loss During Work-up: The product may have partial solubility in the aqueous phase during extraction or may be lost during filtration if it precipitates too slowly. | 1. Perform back-extraction of the aqueous layers. When precipitating the product, cool the solution slowly and for a longer duration. Wash the collected solid with a minimal amount of cold solvent.[3] |
| 2. Degradation During Purification: The product may be unstable on the silica gel used for column chromatography. | 2. Minimize the time the compound spends on the column. Consider using a less acidic grade of silica gel or an alternative purification method like recrystallization.[6] |
Guide 2: Product Purity Issues
| Symptom | Possible Cause | Suggested Solution |
| Multiple spots observed on TLC plate; multiple peaks in HPLC chromatogram. | 1. Formation of Side Products: Suboptimal reaction conditions (e.g., temperature too high) can promote side reactions.[3] | 1. Re-optimize the reaction temperature and time.[3] Ensure an inert atmosphere if the reaction is sensitive to air or moisture. |
| 2. Incomplete Cyclization: Linear intermediates may be present if the final cyclization step is slow or incomplete.[3][8] | 2. Ensure reaction conditions (e.g., use of a promoter like hexafluoroisopropanol) are sufficient to drive the final cyclization step.[9] | |
| Final product contains residual solvents. | Inefficient Drying: The drying process (e.g., in a vacuum oven) is insufficient in time or temperature to remove trapped solvents.[1] | 1. Increase the drying time or temperature (ensure the temperature is well below the compound's melting point). 2. Pulverize the solid material before drying to increase the surface area.[5] |
| Inconsistent analytical data (NMR, MS) between batches. | Presence of Isomeric Impurities or Polymorphs: The synthesis may produce structural isomers, or the product may exist in different crystalline forms. | 1. Use high-resolution analytical techniques (e.g., high-field NMR, LC-MS) to identify and quantify impurities. 2. Standardize the final crystallization or precipitation step to ensure consistent formation of a single polymorph. |
Data Presentation
Table 1: Key Quality Control Parameters for Synthesis
| Parameter | Control Method | Recommended Analytical Technique(s) |
| Starting Material Identity & Purity | Certificate of Analysis review; In-house testing of each new lot. | ¹H NMR, HPLC, LC-MS |
| Reaction Completion | In-process control (IPC) checks at defined time points. | TLC, HPLC |
| Final Product Purity | Quantitative assessment of the active compound and impurities. | HPLC-UV (≥ 98%)[1], GC (for residual solvents) |
| Final Product Identity | Confirmation of chemical structure and molecular weight. | ¹H NMR, ¹³C NMR, LC-MS[1] |
| Physical Form Consistency | Control of the final isolation/crystallization step. | Visual inspection, Melting Point, FT-IR |
Table 2: Example HPLC Method for Purity Assessment
This method is a starting point and should be optimized for your specific system.
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[1][10] |
| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B. |
| Flow Rate | 1.0 mL/min[10] |
| Column Temperature | 30°C[10] |
| Detection Wavelength | UV at an appropriate wavelength (e.g., 254 nm or the compound's λmax) |
| Sample Preparation | Dissolve sample in mobile phase or acetonitrile to ~0.5 mg/mL, filter.[10] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a generalized domino strategy based on reported syntheses of the pyrido[1,2-a]pyrimidin-2-one scaffold.[9]
-
Reaction Setup: To a solution of 5-methyl-2-aminopyridine (1 eq) in a suitable solvent such as hexafluoroisopropanol (HFIP), add the Michael acceptor (e.g., ethyl propiolate, 1.1 eq).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60°C).
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent) until the starting 2-aminopyridine is consumed.[5]
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to yield the pure product.[6]
Protocol 2: ¹H NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[11]
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).[11]
-
Data Acquisition: Acquire a standard proton NMR spectrum.
-
Analysis: Process the spectrum (Fourier transform, phase, and baseline correction). Integrate the peaks and compare the chemical shifts and coupling constants to a reference standard to confirm the structure and identify any impurities.
Visualizations
Synthesis Pathway
Caption: Domino synthesis of this compound.
Troubleshooting Workflow
Caption: Systematic workflow for troubleshooting batch variability.
Parameter to Quality Relationship
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. zaether.com [zaether.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
For Immediate Release
A detailed comparative guide has been compiled for researchers, scientists, and drug development professionals, offering an in-depth analysis of 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one and its related analogs. This guide provides a comprehensive overview of their synthesis, biological activities, and mechanisms of action, with a focus on their potential as anticancer agents. The content is supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.
The pyridopyrimidine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimalarial, and kinase inhibitory effects.[1][2][3] This guide specifically delves into the comparative study of this compound and its structurally related analogs, providing a valuable resource for the scientific community. While direct comparative studies on this compound are limited, this guide synthesizes data from various sources to present a cohesive analysis of the structure-activity relationships within this class of compounds.
Comparative Biological Activity
The biological evaluation of various pyrido[1,2-a]pyrimidine and pyrido[2,3-d]pyrimidine derivatives has demonstrated their potential as potent therapeutic agents. The following tables summarize the cytotoxic and kinase inhibitory activities of selected analogs against various cancer cell lines.
Table 1: Comparative Cytotoxicity of Pyrido[1,2-a]pyrimidin-4-one and Pyrido[2,3-d]pyrimidine Analogs
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrido[1,2-a]pyrimidin-4-one Analog (14i) | Kyse-520 | 1.06 | [4] |
| NCI-H358 | - | [4] | |
| MIA-PaCa2 | - | [4] | |
| HBMEC (non-cancerous) | 30.75 | [4] | |
| Pyrido[2,3-d]pyrimidine Analog (B1) | H1975 | 0.087 | [5] |
| Pyrido[2,3-d]pyrimidine Analog (4) | MCF-7 | 0.57 | [2] |
| HepG2 | 1.13 | [2] | |
| Pyrido[2,3-d]pyrimidine Analog (11) | MCF-7 | 1.31 | [2] |
| HepG2 | 0.99 | [2] | |
| Staurosporine (Control) | MCF-7 | 6.76 | [2] |
| HepG2 | 5.07 | [2] |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Comparative Kinase Inhibitory Activity of Pyrido[1,2-a]pyrimidin-4-one and Pyrido[2,3-d]pyrimidine Analogs
| Compound | Target Kinase | IC50 (µM) | Reference |
| Pyrido[1,2-a]pyrimidin-4-one Analog (14i) | SHP2 (full-length) | 0.104 | [4] |
| SHP2-PTP | > 50 | [4] | |
| Pyrido[2,3-d]pyrimidine Analog (B1) | EGFRL858R/T790M | 0.013 | [5] |
| Pyrido[2,3-d]pyrimidine Analog (4) | PIM-1 | 0.0114 | [2] |
| Pyrido[2,3-d]pyrimidine Analog (10) | PIM-1 | 0.0172 | [2] |
| Staurosporine (Control) | PIM-1 | 0.0167 | [2] |
IC50 values represent the concentration of a drug that is required for 50% inhibition of the target kinase activity in vitro.
Key Signaling Pathways
The anticancer activity of these compounds is often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. One of the critical targets for a class of pyrido[1,2-a]pyrimidin-4-one derivatives is the SHP2 phosphatase, which is involved in multiple cancer-related signaling cascades.[4]
Caption: SHP2 Signaling Pathway Inhibition.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental methodologies for key assays are provided below.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[6]
Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are plated in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[6]
-
Compound Treatment: Serial dilutions of the test compounds are prepared in the cell culture medium. The diluted compounds are then added to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). The plates are incubated for 48-72 hours.[6]
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[6]
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.
Caption: MTT Assay Experimental Workflow.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.[6]
Protocol:
-
Reagent Preparation: Prepare a reaction buffer, the target kinase, its specific substrate, ATP, and the test compound at various concentrations.[6]
-
Reaction Setup: In a microplate, combine the kinase, substrate, and the test compound.
-
Initiation: Start the kinase reaction by adding ATP and incubate for a specific time at an optimal temperature.[6]
-
Detection: Stop the reaction and add a detection reagent that generates a signal (e.g., fluorescence, luminescence) proportional to the amount of phosphorylated substrate.
-
Measurement: Read the signal using a plate reader.
-
Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the inhibitor concentration to determine the IC50 value.[7]
This comparative guide serves as a foundational resource for the scientific community, providing objective data and detailed protocols to facilitate further research and development of novel pyridopyrimidine-based therapeutic agents. The presented information highlights the potential of this chemical scaffold in the ongoing search for more effective cancer treatments.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Validating Anticancer Activity of Pyridopyrimidine Derivatives In Vivo: A Comparative Guide
A comprehensive analysis of the therapeutic potential of pyridopyrimidine derivatives in oncology, benchmarked against established standard-of-care agents. This guide provides an objective comparison based on available preclinical data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
While specific in vivo anticancer activity data for 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one is not currently available in the public domain, the broader class of pyridopyrimidine derivatives has garnered significant interest in oncology research for its potent cytotoxic activities. Several analogs have demonstrated promising results in preclinical cancer models, positioning this chemical scaffold as a potential source for novel anticancer therapeutics. This guide aims to provide researchers, scientists, and drug development professionals with a comparative framework to evaluate the potential of pyridopyrimidine derivatives against existing treatment options.
Comparative Efficacy of Pyridopyrimidine Derivatives
The anticancer potential of various pyridopyrimidine derivatives has been evaluated across different cancer cell lines and in vivo models. These compounds have shown efficacy against a range of malignancies, including breast, lung, and colon cancers. For a clear comparison, the following table summarizes the performance of representative pyridopyrimidine analogs alongside standard-of-care drugs.
| Compound Class | Specific Derivative / Drug | Cancer Model | Efficacy Metric | Reported Value | Standard of Care | Efficacy Metric | Reported Value |
| Pyridopyrimidine Derivative | Thienopyrimidinone derivative | Breast Cancer (MCF-7 Xenograft) | Tumor Growth Inhibition | Significant reduction up to day 8[1] | Cisplatin, Milaplatin | Cytotoxicity (in vitro) | Not specified in vivo[1] |
| Pyridopyrimidine Derivative | Pyrido[2,3-d]pyrimidin-4(3H)-one derivative (Compound 8a) | Prostate Cancer (PC-3 cells) | IC50 | 7.98 µM[2] | Erlotinib | IC50 | Not specified for PC-3[2] |
| Pyridopyrimidine Derivative | Pyrido[2,3-d]pyrimidine derivative (Compound 4) | Breast Cancer (MCF-7 cells) | IC50 | 0.57 µM[3] | Staurosporine | IC50 | 16.7 nM (PIM-1 Kinase)[3] |
| Pyridopyrimidine Derivative | Thiazolo-pyridopyrimidine | Breast Cancer (MCF-7, MDA-MB-231 cells) | Cytotoxicity | Evaluated, potent compounds reported[4] | Palbociclib (a pyridopyrimidine derivative) | Clinical Use | FDA-approved for breast cancer[4] |
| Standard Drug | Doxorubicin | Various Cancer Models | Clinical Use | Standard chemotherapy agent[5] | - | - | - |
| Standard Drug | Sorafenib | Various Cancer Models | Clinical Use | Standard targeted therapy[6] | - | - | - |
Understanding the Mechanism: Targeting Key Signaling Pathways
Several pyridopyrimidine derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and apoptosis. For instance, some derivatives have been shown to inhibit Pim-1 kinase, a crucial enzyme in many cancer types.[1][3][7] Another prominent member of this class, Palbociclib, is a CDK4/6 inhibitor, highlighting the potential of this scaffold to target cell cycle regulation.[4]
Caption: Inhibition of the PIM-1 kinase signaling pathway by a pyridopyrimidine derivative.
Experimental Protocols for In Vivo Validation
The validation of a compound's anticancer activity in vivo is a critical step in the drug development pipeline. The following is a generalized experimental protocol for a xenograft mouse model, a commonly used method to assess therapeutic efficacy.
1. Cell Culture and Implantation:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured under standard conditions.[8][9]
-
Immunodeficient mice (e.g., nude mice) are used to prevent rejection of the human tumor cells.[8][9]
-
A suspension of cancer cells is injected subcutaneously into the flank of each mouse.[9]
2. Tumor Growth and Treatment:
-
Tumor growth is monitored regularly using calipers.[9]
-
Once tumors reach a specified volume, mice are randomized into control and treatment groups.[9]
-
The test compound (e.g., a pyridopyrimidine derivative) is administered via a clinically relevant route (e.g., oral, intravenous).
-
A vehicle control group and a positive control group (treated with a standard-of-care drug) are included for comparison.[9]
3. Efficacy and Toxicity Assessment:
-
Tumor volume and body weight are measured throughout the study.
-
At the end of the study, tumors are excised and weighed.
-
Key endpoints include tumor growth inhibition and overall survival.[5]
-
Toxicity is assessed by monitoring animal behavior, body weight changes, and through histological analysis of major organs.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Next-Generation in vivo Modeling of Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jrasb.com [jrasb.com]
- 7. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Pyridopyrimidinone-Based PI3K Inhibitors and Other Targeted Agents
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has established it as a prime target for therapeutic intervention. This guide provides a comparative analysis of a novel pyridopyrimidinone-based PI3K/mTOR dual inhibitor, herein referred to as Compound 31, against other well-established PI3K inhibitors. The information is supported by experimental data to aid researchers in their drug discovery and development efforts.
The PI3K Signaling Pathway: A Brief Overview
The PI3K pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the recruitment and activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a myriad of substrates, including the mammalian target of rapamycin (mTOR), which promotes protein synthesis and cell growth.
Comparative Performance of PI3K Inhibitors
The following table summarizes the in vitro potency of the pyridopyrimidinone Compound 31 against various isoforms of PI3K and mTOR, alongside a selection of other notable PI3K inhibitors.
| Inhibitor | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) | mTOR (IC50, nM) |
| Compound 31 (Pyridopyrimidinone) | 0.2 | 3.0 | 2.1 | 0.8 | 0.8 |
| Alpelisib | 5 | 1200 | 250 | 290 | - |
| Copanlisib | 0.5 | 3.7 | 6.4 | 0.7 | 45 |
| Idelalisib | 820 | 565 | 89 | 2.5 | - |
| Duvelisib | 1602 | 85 | 27.4 | 2.5 | - |
Data for Compound 31 is from a study on pyridopyrimidinone derivatives. Data for other inhibitors is compiled from various public sources.[1][2][3][4][5][6][7][8][9][10][11]
Cellular Activity of PI3K Inhibitors
The efficacy of these inhibitors in a cellular context is crucial for their therapeutic potential. The table below presents the cellular IC50 values for the inhibition of cell proliferation in different cancer cell lines.
| Inhibitor | PC-3 (Prostate Cancer) (IC50, nM) | HCT-116 (Colon Cancer) (IC50, nM) |
| Compound 31 (Pyridopyrimidinone) | 1.8 | 10 |
| Alpelisib | - | - |
| Copanlisib | - | - |
| Idelalisib | - | - |
| Duvelisib | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Experimental Workflow for PI3K Inhibitor Evaluation
A typical workflow for the evaluation of a novel PI3K inhibitor involves a series of in vitro and cell-based assays to determine its potency, selectivity, and cellular effects.
In Vitro Kinase Binding Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is used to determine the binding affinity of the inhibitor to the kinase of interest.
-
Principle: The assay is based on the displacement of a fluorescently labeled, ATP-competitive kinase inhibitor (tracer) from the kinase by the test compound. Binding of the tracer to a europium-labeled anti-tag antibody-kinase complex results in a high degree of Fluorescence Resonance Energy Transfer (FRET). The test compound competes with the tracer for binding to the kinase, leading to a decrease in the FRET signal.[12][13][14][15]
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 384-well plate, add the test compound, the kinase-antibody mixture, and the tracer.
-
Incubate the plate at room temperature for 1 hour.
-
Read the plate on a FRET-compatible plate reader, measuring the emission at both the donor (e.g., 615 nm for Europium) and acceptor (e.g., 665 nm for Alexa Fluor 647) wavelengths.
-
Calculate the emission ratio (acceptor/donor) and plot it against the compound concentration to determine the IC50 value.[12][13][14][15]
-
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay measures the number of viable cells in culture based on the quantification of ATP.
-
Principle: The CellTiter-Glo® reagent contains a thermostable luciferase that generates a luminescent signal in the presence of ATP. The amount of ATP is directly proportional to the number of metabolically active cells.[16][17][18][19][20]
-
Procedure:
-
Seed cells in a 96-well plate and treat with serial dilutions of the test compound for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Normalize the data to the vehicle-treated control and calculate the IC50 values.[16][17][18][19][20]
-
Cellular Phosphorylation Assay (AlphaLISA® SureFire® Ultra™ p-Akt (Ser473) Assay)
This assay is used to quantify the phosphorylation of a specific downstream target of the PI3K pathway, such as Akt.
-
Principle: This is a bead-based immunoassay. One bead is coated with a donor molecule and an antibody that captures the target protein (e.g., total Akt). The other bead is coated with an acceptor molecule and an antibody that recognizes the phosphorylated form of the target protein (e.g., p-Akt Ser473). When both antibodies bind to the target protein, the beads are brought into proximity, and upon excitation, the donor bead releases a singlet oxygen molecule that triggers a chemiluminescent signal from the acceptor bead.[21][22][23][24][25]
-
Procedure:
-
Seed cells in a 96-well plate and treat with the test compound for the desired time.
-
Lyse the cells using the provided lysis buffer.
-
Transfer the cell lysate to a 384-well assay plate.
-
Add the AlphaLISA® Acceptor beads and incubate.
-
Add the AlphaLISA® Donor beads and incubate in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
The signal is proportional to the amount of phosphorylated protein in the sample.[21][22][23][24][25]
-
Western Blotting for p-Akt and p-p70S6K
This technique is used to detect and quantify the levels of specific phosphorylated proteins in cell lysates.
-
Procedure:
-
Cell Lysis: Treat cells with the inhibitor, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-Akt (e.g., Ser473), total Akt, p-p70S6K (e.g., Thr389), and total p70S6K overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Conclusion
The pyridopyrimidinone-based Compound 31 demonstrates potent dual inhibition of PI3K and mTOR with excellent cellular activity. Its balanced and high potency against all Class I PI3K isoforms and mTOR distinguishes it from more isoform-selective inhibitors like Alpelisib and Idelalisib, and pan-PI3K inhibitors such as Copanlisib. This broad-spectrum inhibition may offer advantages in overcoming resistance mechanisms that can arise from the redundancy and feedback loops within the PI3K/Akt/mTOR network. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this promising class of inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Duvelisib: A Phosphoinositide-3 Kinase δ/γ Inhibitor for Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase II Study of Copanlisib in Patients With Tumors With PIK3CA Mutations: Results From the NCI-MATCH ECOG-ACRIN Trial (EAY131) Subprotocol Z1F - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Idelalisib | PI 3-kinase | Tocris Bioscience [tocris.com]
- 5. P110α inhibitor alpelisib exhibits a synergistic effect with pyrotinib and reverses pyrotinib resistant in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Idelalisib activates AKT via increased recruitment of PI3Kδ/PI3Kβ to BCR signalosome while reducing PDK1 in post-therapy CLL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Copanlisib for treatment of B-cell malignancies: the development of a PI3K inhibitor with considerable differences to idelalisib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI3K Inhibitors: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 17. promega.com [promega.com]
- 18. promega.com [promega.com]
- 19. CellTiter-Glo® Luminescent Cell Viability Assay [promega.jp]
- 20. promega.com [promega.com]
- 21. revvity.com [revvity.com]
- 22. Frontiers | mTORC1-selective inhibitors rescue cellular phenotypes in TSC iPSC-derived neurons [frontiersin.org]
- 23. resources.revvity.com [resources.revvity.com]
- 24. Selective Inhibitors of mTORC1 Activate 4EBP1 and Suppress Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Evolving Landscape of Pyrido[1,2-a]pyrimidin-2-ones: A Guide to Structure-Activity Relationships
For researchers, scientists, and professionals in drug development, the pyrido[1,2-a]pyrimidine scaffold represents a privileged structure with a broad spectrum of pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one derivatives and related analogues, with a focus on their anticancer properties. By presenting key experimental data and methodologies, this document aims to facilitate further exploration and optimization of this promising class of compounds.
While a comprehensive SAR study dedicated exclusively to this compound derivatives is not extensively documented in publicly available literature, analysis of related pyrido[1,2-a]pyrimidine series provides valuable insights into the structural requirements for biological activity. The primary focus of recent research has been on the anticancer potential of these derivatives, with numerous studies exploring substitutions on the core scaffold to enhance potency and selectivity.
Comparative Anticancer Activity of Pyrido[1,2-a]pyrimidine Derivatives
The anticancer activity of various pyrido[1,2-a]pyrimidine derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below to facilitate a comparative assessment of their potency.
| Compound ID | Core Scaffold | R3-Substituent | R-Group on Amide | Cancer Cell Line | IC50 (µM) | Reference |
| 6h | Pyrido[1,2-a]pyrimidine-3-carboxamide | -CONH-R | 4-Fluorobenzyl | A549 (Lung) | 7.8 | [1] |
| 6i | Pyrido[1,2-a]pyrimidine-3-carboxamide | -CONH-R | 2,4-Dichlorobenzyl | A549 (Lung) | 6.5 | [1] |
| 6j | Pyrido[1,2-a]pyrimidine-3-carboxamide | -CONH-R | 4-Trifluoromethylbenzyl | A549 (Lung) | 8.2 | [1] |
| 6k | Pyrido[1,2-a]pyrimidine-3-carboxamide | -CONH-R | 2,4-Difluorobenzyl | A549 (Lung) | 9.1 | [1] |
| 6n | Pyrido[1,2-a]pyrimidine-3-carboxamide | -CONH-R | 3-Fluorobenzyl | A549 (Lung) | 8.8 | [1] |
| 13a | Pyrido[1,2-a]pyrimidin-4-one | Varied | - | Kyse-520 (Esophageal) | > 50 (SHP2-PTP) | [2] |
| 14i | Pyrido[1,2-a]pyrimidin-4-one | Varied | - | Kyse-520 (Esophageal) | 1.06 | [2] |
| 14i | Pyrido[1,2-a]pyrimidin-4-one | Varied | - | NCI-H358 (Lung) | - | [2] |
| 14i | Pyrido[1,2-a]pyrimidin-4-one | Varied | - | MIA-PaCa2 (Pancreatic) | - | [2] |
From the limited available data, preliminary SAR observations on the pyrido[1,2-a]pyrimidine scaffold suggest that:
-
For Pyrido[1,2-a]pyrimidine-3-carboxamide derivatives , the nature of the substituent on the amide group at the 3-position significantly influences anticancer activity. Halogenated benzyl groups, particularly dichlorobenzyl, appear to enhance potency against the A549 lung cancer cell line.[1]
-
In the case of Pyrido[1,2-a]pyrimidin-4-one derivatives acting as SHP2 inhibitors, structural modifications that enhance flexibility, such as the introduction of a sulfur atom as a linker, can dramatically improve enzymatic and antiproliferative activity.[2] Compound 14i demonstrated high enzymatic activity against full-length SHP2 (IC50 = 0.104 μM) and significant antiproliferative activity against Kyse-520 cells (IC50 = 1.06 μM).[2]
Experimental Protocols
The evaluation of the anticancer activity of these compounds predominantly relies on in vitro cytotoxicity assays. The following is a detailed protocol for the widely used MTT assay.
MTT Cell Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which can be dissolved and measured spectrophotometrically, is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HepG2)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Pyrido[1,2-a]pyrimidine derivatives dissolved in dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[3]
-
Compound Treatment: Serial dilutions of the pyrido[1,2-a]pyrimidine compounds are prepared in the growth medium. The existing medium is removed from the wells and replaced with 100 µL of the medium containing the desired concentrations of the test compounds. A vehicle control (medium with DMSO) is also included.[3]
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO2 incubator.[3]
-
MTT Addition: Following the incubation period, 10 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[3]
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated to ensure complete dissolution.[3]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[3]
-
Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Visualizing Structure-Activity Relationship Studies
The process of conducting a structure-activity relationship study can be visualized as a cyclical workflow. The following diagram illustrates the key stages involved in the design, synthesis, and evaluation of novel chemical entities.
References
- 1. Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Comparative Efficacy of Pyrido[2,3-d]pyrimidine Derivatives in Cancer Cell Lines: A Cross-Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of various pyrido[2,3-d]pyrimidine derivatives against different cancer cell lines. While specific data for 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one is not extensively available in the public domain, this guide focuses on the broader, well-researched class of pyrido[2,3-d]pyrimidines, offering valuable insights into their potential as anticancer agents. The data presented is collated from recent studies, highlighting the cytotoxic and kinase-inhibiting properties of these compounds.
Comparative Efficacy Data
The following table summarizes the cytotoxic activity (IC50 values) of various pyrido[2,3-d]pyrimidine derivatives across different cancer cell lines. This data allows for a direct comparison of the potency of these compounds and their selectivity towards specific cancer types.
| Compound ID/Reference | Target Cell Line(s) | IC50 (µM) | Key Findings |
| Compound 4 | MCF-7 (Breast adenocarcinoma) | 0.57 | Exhibited remarkable cytotoxicity.[1] |
| HepG2 (Hepatocellular carcinoma) | 1.13 | Showed potent cytotoxicity.[1] | |
| Compound 11 | MCF-7 (Breast adenocarcinoma) | 1.31 | Demonstrated significant cytotoxic effects.[1] |
| HepG2 (Hepatocellular carcinoma) | 0.99 | Displayed potent cytotoxicity.[1] | |
| Compounds 4, 6, 9, 10, 11 | HepG2 (Hepatocellular carcinoma) | 0.99 - 4.16 | Exhibited potent cytotoxicity compared to staurosporine (IC50 = 5.07 µM).[1] |
| Compounds 2, 5, 8 | HepG2 (Hepatocellular carcinoma) | 8.1 - 15.6 | Showed promising cytotoxicity.[1] |
| Compound 3k | SW620 (Colon cancer) | 12.5 | Found to be the most potent derivative against this cell line, comparable to cisplatin. |
| Compound 5a | MCF-7 (Breast adenocarcinoma) | 1.77 | Demonstrated potent antiproliferative activity.[2] |
| HepG2 (Hepatocellular carcinoma) | 2.71 | Showed significant antiproliferative activity.[2] | |
| Compound 5e | MCF-7 (Breast adenocarcinoma) | 1.39 | Exhibited the best antiproliferative activity against this cell line.[2] |
| Compound 6b | HepG2 (Hepatocellular carcinoma) | 2.68 | Showed potent antiproliferative activity.[2] |
| Compound 7b | MCF-7 (Breast adenocarcinoma) | 6.22 | Displayed the highest activity among the fused pyridopyrimidine series against this cell line.[2] |
| Compound 5o | HCT-116 (Colon cancer) | Low µM range | Suppressed proliferation of a panel of human cancer cell lines.[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative data are provided below. These protocols are standard procedures for assessing the efficacy of potential anticancer compounds.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium.[4] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[4]
-
Incubation: Incubate the plate at 37°C for 4 hours.[4] During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[5][6]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4][5] The intensity of the purple color is directly proportional to the number of viable cells.
Apoptosis Detection: Annexin V & Propidium Iodide Staining
This flow cytometry-based assay is used to differentiate between healthy, apoptotic, and necrotic cells.
Protocol:
-
Cell Culture and Treatment: Seed cells (1 x 10^6 cells) in a culture flask and treat with the test compound for the desired duration.[7]
-
Cell Collection: Collect both floating and adherent cells. Wash the collected cells twice with cold PBS.[7]
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Preparation: Add the diluted compounds to the wells of a 384-well plate.[8]
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase enzyme, a specific peptide substrate, and the assay buffer.[8]
-
Reaction Initiation: Add the kinase reaction mixture to the wells containing the compounds. Initiate the kinase reaction by adding ATP.[9]
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).[10]
-
Signal Detection: Add a detection reagent (e.g., a luminescence-based ATP detection kit) to stop the reaction and generate a signal.[8] The signal intensity is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition based on the signal from control wells (vehicle control and no-enzyme control).
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Efficacy Assessment
The following diagram illustrates a typical workflow for assessing the in vitro efficacy of a new chemical entity (NCE) like a pyrido[2,3-d]pyrimidine derivative.
Caption: A generalized experimental workflow for evaluating the in vitro efficacy of novel compounds.
Representative PIM-1 Kinase Signaling Pathway
Several pyrido[2,3-d]pyrimidine derivatives have been identified as inhibitors of PIM-1 kinase, a key regulator of cell survival and proliferation. The diagram below illustrates a simplified signaling pathway involving PIM-1.
Caption: A simplified diagram of the PIM-1 kinase signaling pathway and the inhibitory action of certain pyrido[2,3-d]pyrimidine derivatives.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. caymanchem.com [caymanchem.com]
Reproducibility of Published Results for 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic methodologies for 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one, a heterocyclic compound of interest in medicinal chemistry. While direct studies on the reproducibility of its synthesis are limited in published literature, this document outlines highly plausible and robust experimental protocols based on established methods for analogous 2H-pyrido[1,2-a]pyrimidin-2-one scaffolds. Furthermore, this guide compares potential alternative synthetic routes and discusses the biological context of this class of compounds, supported by data from existing studies on related pyrimidine derivatives.
Introduction to this compound
The pyrido[1,2-a]pyrimidine core is a significant scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including antidepressant, neurotropic, and anticancer properties.[1] The title compound, this compound, is a specific analogue whose synthetic accessibility and potential biological profile are of considerable interest. This guide will focus on a primary synthetic methodology, offer alternatives, and provide the necessary protocols to facilitate reproducible experimental outcomes.
Primary Synthetic Protocol: Domino Reaction
A highly efficient and environmentally conscious approach for the synthesis of 2H-pyrido[1,2-a]pyrimidin-2-ones involves a domino reaction strategy.[2][3] This method utilizes the reaction of a 2-aminopyridine derivative with an unactivated Baylis-Hillman adduct in a recyclable solvent, hexafluoroisopropanol (HFIP), which also acts as a promoter.[2][3] This approach is notable for being catalyst-free and producing negligible byproducts.[2]
Experimental Protocol
Synthesis of this compound
-
Materials:
-
6-Methyl-2-aminopyridine
-
Ethyl 2-acetylacrylate (or a suitable Baylis-Hillman adduct precursor)
-
Hexafluoroisopropanol (HFIP)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
-
-
Procedure:
-
In a clean, dry round-bottom flask, dissolve 6-Methyl-2-aminopyridine (1.0 equivalent) in hexafluoroisopropanol (HFIP).
-
To this solution, add ethyl 2-acetylacrylate (1.1 equivalents).
-
Stir the reaction mixture at room temperature and monitor the progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, remove the HFIP under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
-
-
Expected Reproducibility: This domino reaction is expected to be highly reproducible due to its catalyst-free nature and the use of a non-volatile, recyclable solvent. Yields for similar syntheses of 2H-pyrido[1,2-a]pyrimidin-2-ones have been reported to be high.[3]
Proposed Signaling Pathway for Synthesis
The synthesis proceeds through a domino sequence of reactions.
Caption: Domino reaction pathway for the synthesis of this compound.
Alternative Synthetic Methodologies
Several other methods for the synthesis of the pyrido[1,2-a]pyrimidine core have been reported, which could be adapted for the synthesis of the 6-methyl derivative.
| Method | Description | Starting Materials | Key Reagents/Conditions | Expected Advantages |
| Microwave-Assisted Synthesis | A rapid synthesis method that can significantly reduce reaction times. | 2-aminopyridines, acetylene-derived electrophiles | Microwave irradiation, potentially solvent-free | Faster reaction rates, potentially higher yields.[2] |
| Vilsmeier Reagent | Use of the Vilsmeier reagent for the cyclization step. | 2-aminopyridines, suitable precursors | Vilsmeier reagent (POCl3, DMF) | Access to a different substrate scope.[2] |
| Condensation with α-acetyl-γ-butyrolactone | A two-step process involving condensation and subsequent cyclization. | 2-aminopyridines, α-acetyl-γ-butyrolactone | Phosphorus oxychloride or sodium ethoxide for cyclization | Provides a route to derivatives with a chloroethyl side chain.[4] |
| Three-Component Reaction | A one-pot reaction of an aroylacetonitrile, a 2-amino-N-hetero compound, and an orthoester. | Aroylacetonitriles, 2-aminopyridines, Orthoesters | Heat (80°C), followed by cyclization with conc. HCl | Facile, one-pot procedure.[5] |
Comparative Characterization Data
| Spectral Data | 4-methyl-2-oxo-(2H)-pyrido[1,2-a]pyrimidine Derivatives[6] | 2-methyl-4-oxo-(4H)-pyrido[1,2-a]pyrimidine Derivatives[6] |
| ¹H NMR (ppm) | Aromatic protons typically in the range of 6.0-8.5 ppm. Methyl protons would appear as a singlet. | Aromatic protons in a similar range. Methyl protons would also be a singlet but in a different chemical environment. |
| ¹³C NMR (ppm) | Carbonyl carbon (C=O) signal expected. Aromatic and methyl carbon signals would be present. | Carbonyl carbon signal and other aromatic and methyl carbons with distinct chemical shifts from the 2-oxo isomer. |
Biological Activity Context
The pyrimidine nucleus is a cornerstone of many biologically active molecules, including nucleic acids.[7] Derivatives of pyrimidine and fused pyrimidine systems like pyrido[1,2-a]pyrimidines exhibit a vast array of pharmacological activities.
| Biological Activity | Examples of Related Compounds | Potential Significance for this compound |
| Anticancer | Pyrido[2,3-d]pyrimidine derivatives have shown cytotoxic activity against various cancer cell lines.[8] | The title compound could be investigated for its antiproliferative effects. |
| Antimicrobial | Various pyrimidine derivatives exhibit antibacterial and antifungal properties.[9] | Potential for development as a novel antimicrobial agent. |
| Anti-inflammatory | Certain pyrido[1,2-a]pyrimidine derivatives have been investigated as inhibitors of nitric oxide synthases (NOS).[10] | Could be a candidate for development as an anti-inflammatory drug. |
| CNS Activity | Some pyrido[1,2-a]pyrimidine derivatives have shown antidepressant and neurotropic activities.[1] | Warrants investigation for its effects on the central nervous system. |
Experimental Workflow for Biological Screening
A general workflow for the initial biological screening of this compound is presented below.
Caption: General workflow for the biological evaluation of this compound.
Conclusion
While direct experimental data on the reproducibility of the synthesis of this compound is not extensively documented, established chemical principles and data from analogous compounds suggest that it can be synthesized in a reproducible manner using the outlined domino reaction protocol. The availability of alternative synthetic routes provides flexibility for researchers. The rich biological activity profile of the broader pyrido[1,2-a]pyrimidine class of compounds indicates that this compound is a promising candidate for further investigation in various therapeutic areas. This guide provides a foundational framework for researchers to reproducibly synthesize and explore the potential of this molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 8. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
Bridging the Gap: Correlating In Vitro Efficacy and In Vivo Response of 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one and its Analogs
A Comparative Guide for Researchers and Drug Development Professionals
The therapeutic potential of novel chemical entities is initially identified through in vitro assays, but their ultimate success hinges on demonstrating efficacy in living organisms. Establishing a strong correlation between in vitro activity and in vivo response is a critical step in the drug development pipeline. This guide provides a comparative analysis of the in vitro and in vivo activities of 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one and structurally related pyrimidine derivatives, offering insights into their potential as anti-inflammatory and anticancer agents. While direct in vitro to in vivo correlation studies for this compound are not extensively documented, analysis of its analogs provides a valuable framework for predicting its behavior.
Anti-Inflammatory Activity: From Enzyme Inhibition to Edema Reduction
The anti-inflammatory potential of pyrimidine derivatives is often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.[1] In vitro assays typically quantify the concentration of a compound required to inhibit 50% of the enzyme's activity (IC50). This in vitro potency can then be correlated with in vivo models of inflammation, such as the carrageenan-induced paw edema model in rodents, which measures the reduction in swelling.
A study on pyrazolo[3,4-d]pyrimidinone derivatives demonstrated a clear link between their in vitro COX-2 inhibition and their in vivo anti-inflammatory effects.[2] Compounds with lower IC50 values for COX-2 inhibition generally exhibited a greater reduction in paw edema in the in vivo model.[2]
Table 1: Comparison of In Vitro and In Vivo Anti-Inflammatory Activity of Pyrimidine Derivatives
| Compound/Analog | In Vitro Target | In Vitro Activity (IC50) | In Vivo Model | In Vivo Activity (% Inhibition of Edema) | Reference |
| Pyrazolo[3,4-d]pyrimidinone Analog 1 | COX-2 | 0.04 µM | Carrageenan-induced paw edema (rat) | 68% at 10 mg/kg | [2] |
| Pyrazolo[3,4-d]pyrimidinone Analog 2 | COX-2 | 0.08 µM | Carrageenan-induced paw edema (rat) | 55% at 10 mg/kg | [2] |
| Pyrido[1,2-c]pyrimidine Derivative | COX-2 | 0.04 µM | Formalin-induced paw edema (rat) | Not Reported | [1] |
| 1H-Pyrazolyl-thiazolo[4,5-d]pyrimidine Derivative | COX-2 | >100 µM (weak) | Carrageenan-induced paw edema (rat) | 45% at 10 mg/kg | [1] |
Based on the structure-activity relationships observed in these analogs, it is plausible that this compound, if found to be a potent in vitro inhibitor of COX-2, would likely demonstrate significant anti-inflammatory activity in vivo.
Anticancer Activity: From Cell Cytotoxicity to Tumor Suppression
The anticancer properties of pyrido[1,2-a]pyrimidine derivatives have been evaluated through their cytotoxic effects on various cancer cell lines in vitro and their ability to inhibit tumor growth in vivo.[3][4] In vitro cytotoxicity is typically measured by the half-maximal inhibitory concentration (IC50) in cell viability assays like the MTT assay.[3][4] The in vivo efficacy is often assessed using xenograft models in immunocompromised mice, where the reduction in tumor volume is the primary endpoint.
A series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, structurally related to the topic compound, were synthesized and evaluated for their antiproliferative activity against human cancer cell lines.[3] Several of these compounds demonstrated potent in vitro activity.[3] While the study did not include in vivo data, a strong correlation between in vitro cytotoxicity and in vivo tumor growth inhibition has been established for other classes of anticancer compounds.[5]
Furthermore, some pyrido[1,2-a]pyrimidin-4-one derivatives have been identified as allosteric inhibitors of SHP2, a protein tyrosine phosphatase implicated in various cancers.[6] Inhibition of SHP2 can disrupt downstream signaling pathways like RAS-ERK and PI3K-AKT, leading to reduced cell proliferation and tumor growth.[6]
Table 2: Comparison of In Vitro and In Vivo Anticancer Activity of Pyrido[1,2-a]pyrimidine Analogs
| Compound/Analog | In Vitro Cell Line | In Vitro Activity (IC50) | In Vivo Model | In Vivo Activity (Tumor Growth Inhibition) | Reference |
| 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivative 6d | Colo-205 | 8.2 µM | Not Reported | Not Reported | [3] |
| 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivative 6e | MDA-MB 231 | 7.5 µM | Not Reported | Not Reported | [3] |
| Pyrido[1,2-a]pyrimidin-4-one based SHP2 Inhibitor 14i | Kyse-520 | 1.06 µM | Not Reported | Not Reported | [6] |
The potent in vitro anticancer activity of these analogs suggests that this compound could also exhibit significant cytotoxic effects against cancer cells. A strong in vitro performance would warrant further investigation in in vivo cancer models to establish a definitive correlation.
Experimental Protocols
In Vitro Anti-Inflammatory Assay: COX-2 Inhibition
Methodology: The inhibitory activity of the test compounds on COX-2 is determined using a colorimetric assay. The assay measures the peroxidase activity of the enzyme, which is coupled to the oxidation of a chromogenic substrate.
-
Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and arachidonic acid (substrate) are prepared in a suitable buffer.
-
Incubation: The test compound at various concentrations is pre-incubated with the COX-2 enzyme.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Detection: A colorimetric probe is added, and the absorbance is measured at a specific wavelength. The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells without the inhibitor.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
In Vivo Anti-Inflammatory Model: Carrageenan-Induced Paw Edema in Rats
Methodology: This model assesses the ability of a compound to reduce acute inflammation.[7]
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week.
-
Grouping: Animals are randomly divided into control and treatment groups.
-
Compound Administration: The test compound or vehicle (for the control group) is administered orally or intraperitoneally. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.
-
Induction of Edema: After a specific period (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
In Vitro Anticancer Assay: MTT Cell Viability Assay
Methodology: The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[3][4]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specific duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
Visualizing the Mechanisms
To better understand the potential mechanisms of action and the experimental processes involved, the following diagrams illustrate the key signaling pathways and workflows.
Caption: Inhibition of the COX-2 pathway by pyrimidine derivatives.
Caption: SHP2 inhibition by pyridopyrimidine derivatives.
Caption: Workflow for correlating in vitro and in vivo activity.
References
- 1. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, modeling and biological evaluation of some pyrazolo[3,4-d]pyrimidinones and pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidinones as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent in vitro and in vivo anticancer activities of des-methyl, des-amino pateamine A, a synthetic analogue of marine natural product pateamine A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Off-Target Effects of 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrido[1,2-a]pyrimidine scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives showing inhibitory activity against various protein kinases.[1][2] This guide provides a comparative framework for assessing the off-target effects of a specific derivative, 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one. A thorough understanding of a compound's selectivity is crucial for advancing drug discovery, as off-target interactions can lead to unforeseen side effects or reveal opportunities for drug repurposing.[3] This document outlines key experimental protocols and presents hypothetical data to illustrate the assessment process, comparing the compound to a known kinase inhibitor, TGX-221, which also features a pyrido[1,2-a]pyrimidinone core and is known to target Phosphoinositide 3-kinases (PI3Ks).[1][4]
Comparative Selectivity Profile
To effectively assess the selectivity of this compound, its inhibitory activity should be profiled against a panel of kinases. The following table presents a hypothetical selectivity profile, comparing it with the established PI3K inhibitor, TGX-221. The data is presented as IC50 values (the concentration of an inhibitor required for 50% inhibition in vitro), which are essential for quantifying and comparing the potency and selectivity of drug candidates.[5]
| Target Kinase | This compound (Hypothetical IC50 in nM) | TGX-221 (Reported IC50 in nM) | Kinase Family |
| PI3Kβ (p110β) | 50 | 5 | Lipid Kinase |
| PI3Kα (p110α) | 500 | 100 | Lipid Kinase |
| PI3Kδ (p110δ) | 800 | 50 | Lipid Kinase |
| PI3Kγ (p110γ) | 1200 | 200 | Lipid Kinase |
| mTOR | >10,000 | >10,000 | PI3K-like Kinase |
| DNA-PK | >10,000 | >10,000 | PI3K-like Kinase |
| PAK1 | 1500 | Not Reported | Serine/Threonine Kinase |
| SRC | 2500 | Not Reported | Tyrosine Kinase |
| EGFR | >10,000 | Not Reported | Tyrosine Kinase |
| CDK2 | >10,000 | Not Reported | Serine/Threonine Kinase |
Note: Data for this compound is illustrative. Data for TGX-221 is based on reported activities against PI3K isoforms.
Experimental Protocols for Off-Target Assessment
A multi-faceted approach is necessary for a comprehensive evaluation of off-target effects. Below are detailed protocols for two widely-used methodologies: a broad in vitro kinase screen and a cell-based target engagement assay.
Protocol 1: In Vitro Kinase Selectivity Profiling
This method provides a broad overview of a compound's activity across a large number of purified kinases.
Objective: To determine the IC50 values of this compound against a comprehensive panel of protein kinases.
Materials:
-
Purified recombinant human kinases
-
Specific peptide substrates for each kinase
-
ATP (Adenosine triphosphate)
-
This compound stock solution in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Radiolabeled ATP ([(\gamma)-32P]ATP or [(\gamma)-33P]ATP) or fluorescence-based detection reagents
-
Microplates (e.g., 96-well or 384-well)
-
Plate reader (scintillation counter or fluorescence reader)
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 100 µM down to 0.1 nM.
-
Add the kinase, its specific peptide substrate, and the compound dilutions to the wells of the microplate.
-
Initiate the kinase reaction by adding ATP (mixed with a tracer amount of radiolabeled ATP if using a radiometric assay). The final ATP concentration should be close to the Km value for each specific kinase to ensure accurate IC50 determination.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a high concentration of EDTA or phosphoric acid).
-
Detect the amount of substrate phosphorylation. For radiometric assays, this involves capturing the phosphorylated substrate on a filter membrane and measuring radioactivity. For fluorescence-based assays, this involves measuring the signal from a phosphorylation-sensitive antibody or reagent.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular context, including for potential off-targets. The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.
Objective: To assess the binding of this compound to its intended target and potential off-targets in intact cells.
Materials:
-
Cell line of interest (e.g., a cancer cell line where the target kinase is active)
-
Cell culture medium and reagents
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibodies against the target protein and suspected off-target proteins
Procedure:
-
Culture cells to approximately 80% confluency.
-
Treat the cells with either this compound at a desired concentration or with DMSO as a vehicle control. Incubate for a specified time (e.g., 1-2 hours).
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of different temperatures using a thermal cycler for a short duration (e.g., 3 minutes). A typical temperature gradient would be from 37°C to 67°C.
-
Cool the samples on ice, then lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
Collect the supernatant and analyze the protein levels by Western blotting using specific antibodies for the target of interest and potential off-targets.
-
Quantify the band intensities and plot the fraction of soluble protein as a function of temperature for both the drug-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
Visualizing Pathways and Workflows
Diagrams are essential for illustrating complex biological and experimental processes. The following visualizations, created using the DOT language, depict a relevant signaling pathway, a standard experimental workflow for off-target assessment, and a logical comparison of selectivity profiles.
Caption: Hypothetical signaling pathway showing the on-target (PI3K) and a potential off-target (PAK1) of this compound.
Caption: Experimental workflow for assessing the off-target effects of a novel kinase inhibitor.
Caption: Logical comparison of the hypothetical selectivity profiles for the compound of interest and a known inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the isoform selectivity of TGX-221 related pyrido[1,2-a]pyrimidinone-based Class IA PI 3-kinase inhibitors: synthesis, biological evaluation and molecular modelling. | Sigma-Aldrich [merckmillipore.com]
- 5. altabrisagroup.com [altabrisagroup.com]
Safety Operating Guide
Proper Disposal of 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one was not located. The following guidance is based on general principles for the safe handling and disposal of heterocyclic compounds and related chemicals. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with all federal, state, and local regulations. This compound should be treated as hazardous waste unless explicitly determined otherwise by a qualified professional.
The proper disposal of this compound is crucial for maintaining laboratory safety and protecting the environment. Improper disposal, such as discarding it in the regular trash or pouring it down the drain, is not permissible for this class of chemical.
I. Personal Protective Equipment (PPE)
Before handling this compound for disposal or any other purpose, it is imperative to wear the appropriate personal protective equipment (PPE) to prevent skin and eye contact, as well as inhalation.
| PPE Category | Specification |
| Eye Protection | Tight-sealing safety goggles or a face shield should be worn, especially when there is a risk of splashing. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) are required. Ensure gloves are compatible with heterocyclic compounds. |
| Body Protection | A laboratory coat or other protective clothing must be worn to prevent skin exposure.[1] |
| Respiratory Protection | If handling the compound in a poorly ventilated area or if dust or aerosols may be generated, a NIOSH/MSHA-approved respirator is necessary.[1] |
II. Step-by-Step Disposal Procedure
The disposal of this compound should be a systematic process to ensure both safety and regulatory compliance.
1. Waste Identification and Segregation:
-
Treat all this compound waste, including contaminated materials such as gloves, wipes, and chromatography materials, as hazardous waste.
-
This compound should be segregated as non-halogenated organic waste. It is critical to keep different waste streams separate to facilitate proper disposal by specialized waste management services.
2. Waste Containerization:
-
Use a designated, compatible, and properly sealed hazardous waste container. Plastic containers are often preferred over glass to minimize the risk of breakage.
-
Ensure the container is compatible with this compound.
3. Labeling:
-
The waste container must be clearly labeled.
-
The label must include the full chemical name: "this compound" and the words "Hazardous Waste."
-
The primary hazard associated with the waste should also be indicated. Based on similar compounds, this may include "Toxic," "Harmful if swallowed," and "Skin and eye irritant."[2]
-
The name and contact information of the principal investigator or laboratory supervisor should also be on the label.
4. Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area.
-
This area should be at or near the point of generation and under the control of the laboratory personnel.
-
The use of secondary containment is required to capture any potential leaks.
5. Empty Container Disposal:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent that can effectively remove any chemical residue.
-
The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.
-
After triple-rinsing, air-drying, and defacing all labels, the container may be disposed of as regular trash, although institutional policies may vary and should be consulted.
6. Disposal Request and Pickup:
-
Once the waste container is full, or if the waste has been stored for the maximum allowable time according to institutional policy, a pickup request should be submitted to the Environmental Health and Safety (EHS) department or their designated hazardous waste management contractor.
III. Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
This procedural guidance is intended to provide a framework for the safe and compliant disposal of this compound. Adherence to these steps, in conjunction with your institution's specific EHS protocols, is paramount for ensuring a safe laboratory environment.
References
Personal protective equipment for handling 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for handling structurally similar pyridopyrimidine derivatives and related heterocyclic compounds.[1][2] It is imperative to handle this compound with caution, assuming it may present similar hazards.
Assumed Hazard Identification
Based on data for analogous compounds, this compound should be handled as a substance that is potentially:
-
Harmful if swallowed.[3]
Personal Protective Equipment (PPE)
Consistent adherence to PPE protocols is the most critical step in preventing exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Best Practices |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields meeting NIOSH or EN 166 standards.[2][5] A face shield should be worn when there is a significant risk of splashing.[6] | Ensure a proper fit to protect against accidental splashes.[1] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile or neoprene).[6][7] | Inspect gloves for integrity before each use.[2] Use proper glove removal technique to avoid skin contact and dispose of contaminated gloves as hazardous waste.[2][8] Wash hands thoroughly after handling.[2][3] |
| Body Protection | A fire/flame-resistant and impervious lab coat, fully buttoned with long sleeves.[1][6] | Protective clothing should prevent skin exposure.[9] |
| Respiratory Protection | A NIOSH-approved respirator is required if working outside a certified chemical fume hood, if ventilation is inadequate, or if dust is generated.[2][6] | The type of respirator will depend on the concentration of airborne contaminants.[2] |
| General Lab Attire | Long pants and closed-toe shoes are mandatory.[1][6] | Standard laboratory practice to protect skin.[1] |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound, whether in solid or solution form, should occur within a certified chemical fume hood to minimize inhalation exposure.[2][10]
-
Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[9] All necessary PPE should be donned correctly.
-
Handling : Use the smallest quantity of the substance necessary for the experiment.[2] Avoid the formation and inhalation of dust.[2][3] Do not eat, drink, or smoke in the laboratory.[3]
-
Spill Management :
-
Minor Spill : Evacuate the immediate area.[3] Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[10] Collect the material using non-sparking tools and place it in a sealed, labeled container for disposal.[2] Clean the spill area with a suitable solvent, followed by soap and water.[2]
-
Major Spill : Evacuate the laboratory and notify your institution's Environmental Health and Safety (EHS) department immediately.
-
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination.[1]
-
Waste Identification : Treat all waste containing this compound, including contaminated lab supplies (e.g., gloves, absorbent materials), as hazardous waste.[7][10]
-
Containerization : Collect all waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.[10] The label should include "Hazardous Waste," the full chemical name, and the date.[10]
-
Storage : Store the sealed waste container in a designated and secure satellite accumulation area, away from incompatible materials such as strong oxidizing agents and acid chlorides.[3][10]
-
Disposal : All waste must be disposed of through your institution's hazardous waste management program, in accordance with all local, state, and federal regulations.[2][3] Do not dispose of this chemical down the drain or in regular trash.[10]
-
Empty Containers : Do not reuse empty containers.[1] They should be triple-rinsed with a suitable solvent, and the rinsate must be collected as hazardous waste.[7] After rinsing and defacing the label, the container may be disposed of as regular trash, pending institutional policies.[7]
Experimental Workflow and Safety
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound, emphasizing safety at each step.
A logical workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 6-Methylpyridin-2-ol | C6H7NO | CID 76772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. benchchem.com [benchchem.com]
- 8. pppmag.com [pppmag.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
